MLS000545091
Descripción
Propiedades
Fórmula molecular |
C14H15ClN2O |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-cyclohexyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H15ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Clave InChI |
ASRSXDRAEGLYDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MLS000545091; MLS-000545091; MLS 000545091; |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of MLS000545091
This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of this compound, a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2).
Core Biological Activity
This compound has been identified as a potent, non-redox active, mixed-type inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B.[1][2][3] The primary function of 15-LOX-2 is to catalyze the hydroperoxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid signaling molecules.[1][3][4] Specifically, 15-LOX-2 converts arachidonic acid predominantly to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[5] This enzyme is expressed in various epithelial tissues, including the prostate, skin, lung, and cornea.[1] Notably, the expression level of 15-LOX-2 has been inversely correlated with prostate tumor volume, suggesting a potential role in tumor suppression.[1][3][6]
The inhibitory action of this compound on 15-LOX-2 makes it a valuable chemical probe to investigate the physiological and pathological roles of this enzyme, particularly in cancer and inflammatory diseases like atherosclerosis.[1][7]
Quantitative Data Summary
The biological activity of this compound has been characterized through various enzymatic assays. The key quantitative metrics are summarized in the table below.
| Parameter | Enzyme | Value (µM) | Method |
| IC₅₀ | Human 15-LOX-2 | 2.6[7][8] | UV-Vis Spectroscopy |
| Kᵢ | Human 15-LOX-2 | 0.9 ± 0.4[1][3][6] | Steady-State Kinetics |
| Kᵢ' | Human 15-LOX-2 | 9.9 ± 0.7[6] | Steady-State Kinetics |
Selectivity Profile:
This compound demonstrates significant selectivity for 15-LOX-2 over other related oxygenases.
| Enzyme Family | Selectivity vs. 15-LOX-2 |
| 5-LOX | ~20-fold[1][3][6] |
| 12-LOX | >50-fold[1][6] |
| 15-LOX-1 | ~40-fold[1][6] |
| COX-1 | Little to no inhibition[1][6] |
| COX-2 | Little to no inhibition[1][6] |
Signaling Pathway Inhibition
This compound directly inhibits the enzymatic activity of 15-LOX-2, thereby blocking the first step in a specific lipid signaling pathway. This prevents the conversion of arachidonic acid into 15(S)-HpETE, which would otherwise be further metabolized into various downstream signaling molecules.
References
- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Biology of Mammalian ALOX Isoforms with Particular Emphasis on Enzyme Dimerization and Their Allosteric Properties [mdpi.com]
- 3. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Function of MLS000545091: A Selective Inhibitor of Human 15-Lipoxygenase-2
For Immediate Release
ANDOVER, MA – January 31, 2025 – For researchers and professionals in drug development, the quest for selective inhibitors of specific enzymes is paramount. This technical guide delves into the function of MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in inflammatory diseases and certain cancers.
Core Function: Selective Inhibition of 15-Lipoxygenase-2
This compound has been identified as a mixed-type inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).[1][2] This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of signaling molecules involved in inflammation.[3][4][5] The inhibitory action of this compound is highly selective, with a significant preference for h15-LOX-2 over other related enzymes such as 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), 15-lipoxygenase-1 (15-LOX-1), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[1][2] This selectivity makes it a valuable tool for studying the specific roles of h15-LOX-2 in various physiological and pathological processes.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantitatively determined through in vitro enzymatic assays.[1] The key parameters are summarized in the tables below.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| This compound | h15-LOX-2 | 0.9 ± 0.4 µM | Mixed-type |
Table 1: Inhibitory Constant of this compound against h15-LOX-2. [1][2]
| Enzyme | This compound IC50 Selectivity |
| 5-LOX | ~20-fold |
| 12-LOX | >50-fold |
| 15-LOX-1 | ~40-fold |
| COX-1 | Little to no inhibition |
| COX-2 | Little to no inhibition |
Table 2: Selectivity of this compound against other oxygenases. The data indicates a significantly higher potency for h15-LOX-2.[1]
Experimental Protocols
The identification and characterization of this compound as a selective h15-LOX-2 inhibitor were achieved through a combination of high-throughput screening and detailed enzymatic assays.
High-Throughput Screening (HTS)
A large compound library was screened to identify potential inhibitors of h15-LOX-2. The primary screen was designed to detect compounds that reduce the enzymatic activity of h15-LOX-2. Active compounds, or "hits," from the primary screen were then subjected to further confirmatory and secondary assays to validate their activity and determine their selectivity.
Steady-State Inhibition Kinetics
To determine the mechanism of inhibition and the inhibitory constant (Ki), steady-state kinetic analyses were performed. The enzymatic reaction was monitored by observing the formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), from the substrate, arachidonic acid.
Protocol:
-
Enzyme Preparation: Purified recombinant h15-LOX-2 was used for the assays.
-
Reaction Mixture: The reaction was carried out in a buffer solution (e.g., Tris buffer) at a controlled pH and temperature.
-
Substrate and Inhibitor Addition: Varying concentrations of the substrate (arachidonic acid) and the inhibitor (this compound) were added to the reaction mixture.
-
Monitoring Reaction Rate: The rate of 15-HPETE formation was measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (typically 234 nm).
-
Data Analysis: The initial reaction velocities were plotted against the substrate concentration for each inhibitor concentration. The data was then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with mixed-inhibition term) to determine the Vmax, Km, and Ki values.
Signaling Pathway
This compound exerts its function by interrupting the 15-lipoxygenase-2 pathway of arachidonic acid metabolism. This pathway is a key component of the broader eicosanoid signaling cascade, which is involved in inflammatory responses.
References
- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 2. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
MLS000545091: A Potent and Selective 15-Lipoxygenase-2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting 15-LOX-2.
Introduction
Human 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B, is a non-heme iron-containing enzyme that catalyzes the stereospecific oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1] Unlike its isoform, 15-LOX-1, 15-LOX-2 is primarily expressed in epithelial tissues, including the skin, cornea, prostate, and lung.[2] Emerging evidence implicates 15-LOX-2 in various physiological and pathological processes, including the resolution of inflammation, ferroptosis, and the development of atherosclerosis and certain cancers.[3][4] Given its role in these pathways, 15-LOX-2 has emerged as a promising therapeutic target.
This compound was identified through high-throughput screening as a potent and selective inhibitor of 15-LOX-2.[2][5] This guide details its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against human 15-LOX-2 and other related enzymes are summarized below. For comparison, data for another 15-LOX-2 inhibitor, MLS000536924, and other less selective inhibitors are also included.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity |
| This compound | h15-LOX-2 | 2.6 [6] | 0.9 ± 0.4 [2][5] | Mixed-type [2][5] | >20-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 [2][5] |
| MLS000536924 | h15-LOX-2 | 3.1[3] | 2.5 ± 0.5[2][5] | Competitive[2][5] | >20-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[2][5] |
| Nordihydroguaiaretic acid (NDGA) | h15-LOX-2 | 11.0 ± 0.7[5] | - | Redox inhibitor[3] | Not selective[3][5] |
| Compound 27c (flavanoid-based) | h15-LOX-2 | 8.3 ± 0.9[5] | - | - | Not selective[5] |
Signaling Pathway
The 15-LOX-2 enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of signaling molecules involved in inflammation and cell death. The simplified signaling pathway is illustrated below.
Caption: Simplified 15-LOX-2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a 15-LOX-2 inhibitor.
High-Throughput Screening (HTS) for 15-LOX-2 Inhibitors
This protocol describes the initial screening process used to identify this compound from a large compound library.[2]
Principle: The assay is based on the colorimetric detection of hydroperoxide products generated by 15-LOX-2 activity using xylenol orange.
Materials:
-
15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
Xylenol orange
-
Ferrous sulfate
-
Sulfuric acid
-
Triton X-100
-
Screening compound library (including this compound)
-
Microplates (384-well)
-
Plate reader
Procedure:
-
Prepare a solution of 15-LOX-2 in an appropriate buffer.
-
Dispense the test compounds from the library into the microplate wells at various concentrations.
-
Add the 15-LOX-2 enzyme solution to each well and incubate for a defined period.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Stop the reaction after a specific time by adding a solution of ferrous sulfate in sulfuric acid.
-
Add the xylenol orange solution. The hydroperoxide product will oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange.
-
Measure the absorbance at a wavelength of 560 nm using a plate reader.
-
Calculate the percent inhibition for each compound by comparing the absorbance in the presence of the compound to the control wells (with and without enzyme activity).
Caption: High-throughput screening workflow.
Enzymatic Inhibition Assay (IC50 and Ki Determination)
This protocol details the method for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of this compound.[2][5]
Principle: The enzymatic activity of 15-LOX-2 is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.
Materials:
-
Purified human 15-LOX-2
-
Arachidonic acid (substrate)
-
This compound
-
Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.3 mM CaCl₂, 0.1 mM EDTA, 0.01% Triton X-100[2]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a quartz cuvette, mix the assay buffer, a specific concentration of 15-LOX-2 (e.g., 400 nM), and a dilution of this compound.[2]
-
Incubate the mixture at room temperature for a defined period.
-
Initiate the reaction by adding a fixed concentration of arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm over time using the spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition type and Ki, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots or non-linear regression analysis.
Caption: IC50 and Ki determination workflow.
Conclusion
This compound is a valuable research tool for investigating the biological functions of 15-LOX-2. Its potency and selectivity make it a strong candidate for further preclinical development as a therapeutic agent for diseases where 15-LOX-2 is implicated, such as inflammatory disorders and certain types of cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of 15-LOX-2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MLS000545091: A Selective Inhibitor of Human 15-Lipoxygenase-2
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the lipoxygenase pathway.
Introduction to this compound and its Target: 15-Lipoxygenase-2
This compound is a small molecule identified through high-throughput screening as a selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a variety of inflammatory diseases.[1][2] Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[3] These lipid mediators play crucial roles in cell signaling and are involved in both pro-inflammatory and pro-resolving pathways.
Human 15-LOX-2, also known as ALOX15B, is predominantly expressed in epithelial tissues, including the skin, cornea, lung, and prostate, as well as in macrophages.[4] Dysregulation of h15-LOX-2 activity has been linked to the pathogenesis of several diseases, including atherosclerosis, certain cancers, and neurodegenerative disorders through its role in ferroptosis.[4][5] The development of selective inhibitors like this compound is therefore of significant interest for elucidating the precise roles of h15-LOX-2 in these conditions and for the potential development of novel therapeutics.
Chemical and Physical Properties
This compound, with the PubChem Compound Identification (CID) of 16723221, is a small molecule with the molecular formula C₁₇H₁₄N₂O₄S. Its structure and other key properties are summarized below.
| Property | Value |
| PubChem CID | 16723221 |
| Molecular Formula | C₁₇H₁₄N₂O₄S |
| Molecular Weight | 342.37 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
| InChI Key | YWWRGDJBFJBSOT-UHFFFAOYSA-N |
Biological Activity and Quantitative Data
This compound has been characterized as a potent and selective mixed-type inhibitor of h15-LOX-2.[1][2][6] Its inhibitory activity and selectivity have been determined through various in vitro assays.
Inhibitory Potency
The key inhibitory parameter for this compound against h15-LOX-2 is its inhibition constant (Ki).
| Parameter | Value | Enzyme | Inhibition Type |
| Ki | 0.9 ± 0.4 µM | Human 15-LOX-2 | Mixed-type |
Selectivity Profile
This compound exhibits significant selectivity for h15-LOX-2 over other related enzymes in the arachidonic acid cascade, such as other lipoxygenases and cyclooxygenases (COX).[1][2]
| Enzyme | IC₅₀ (µM) | Fold Selectivity vs. 15-LOX-2 |
| Human 5-LOX | >20 | >20-fold |
| Human 12-LOX | >50 | >50-fold |
| Human 15-LOX-1 | ~35 | ~40-fold |
| Human COX-1 | >100 | >100-fold |
| Human COX-2 | >100 | >100-fold |
Note: IC₅₀ values are approximate and based on reported selectivity data.
Signaling Pathways Modulated by this compound
By inhibiting h15-LOX-2, this compound can modulate downstream signaling pathways implicated in various pathological processes.
Role in Atherosclerosis
The 15-LOX-2 pathway is believed to contribute to the development of atherosclerosis.[4] The enzyme can oxidize lipids within low-density lipoproteins (LDL), a key event in the formation of foam cells and the progression of atherosclerotic plaques.[7][8] Inhibition of h15-LOX-2 by this compound can potentially mitigate these effects.
Involvement in Ferroptosis
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[5][9] The 15-LOX-2 enzyme, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), can catalyze the peroxidation of lipids within cell membranes, leading to ferroptotic cell death.[5] By blocking this initial step, this compound may act as an inhibitor of ferroptosis in certain contexts.
Experimental Protocols
The following is a detailed methodology for a key in vitro assay used to characterize the inhibitory activity of this compound against h15-LOX-2. This protocol is synthesized from established methods for lipoxygenase activity assays.
In Vitro Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of h15-LOX-2 by measuring the formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), from the substrate arachidonic acid. The formation of the conjugated diene in 15-HpETE can be monitored by the increase in absorbance at 234 nm.
Materials and Reagents:
-
Recombinant human 15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Tris-HCl buffer (e.g., 25 mM, pH 8.0)
-
Sodium chloride (e.g., 250 mM)
-
Triton X-100 (non-ionic detergent)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 234 nm
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.01% Triton X-100).
-
Prepare a stock solution of arachidonic acid in ethanol. Dilute to the desired final concentration in the assay buffer just before use.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to generate a dose-response curve.
-
Dilute the recombinant h15-LOX-2 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
To the wells of a 96-well UV-transparent microplate, add the following:
-
Blank: Assay buffer and DMSO (vehicle control).
-
Control (100% activity): Assay buffer, DMSO, and h15-LOX-2 enzyme.
-
Test wells: Assay buffer, serial dilutions of this compound, and h15-LOX-2 enzyme.
-
-
The final concentration of DMSO in all wells should be kept constant (e.g., 1%).
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.
-
To determine the mechanism of inhibition and the Ki value, perform steady-state kinetic experiments by varying the concentrations of both the substrate (arachidonic acid) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or other appropriate kinetic plots.[3]
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of human 15-lipoxygenase-2. Its demonstrated potency and selectivity make it a suitable probe for studying the involvement of h15-LOX-2 in diseases such as atherosclerosis and conditions involving ferroptosis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this important enzyme. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate the clinical promise of this compound and related compounds.
References
- 1. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Screening of MLS000545091: A Selective Inhibitor of Human 15-Lipoxygenase-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLS000545091, also known as LIT-04, has been identified as a potent and selective mixed-type inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).[1] This enzyme is implicated in a variety of inflammatory diseases and certain cancers, making it a compelling target for therapeutic intervention.[2][3][4][5] The discovery of this compound resulted from a comprehensive quantitative high-throughput screening (qHTS) campaign, which assessed a large chemical library for inhibitory activity against h15-LOX-2.[3] This technical guide provides a detailed overview of the discovery, screening, and characterization of this compound, including experimental protocols and key data presented in a structured format for clarity and comparative analysis.
Discovery via High-Throughput Screening
This compound was identified from a quantitative High-Throughput Screening (qHTS) of a 107,261 compound library.[3] The screening aimed to identify novel, potent, and specific inhibitors of h15-LOX-2. The initial screen led to the identification of several promising hits, including this compound, which was selected for further characterization based on its confirmed activity and selectivity.[6]
Quantitative High-Throughput Screening (qHTS) Protocol
The qHTS was performed to assess the inhibitory potential of a large compound library against h15-LOX-2. While the specific details of the automated qHTS protocol are proprietary to the screening center, the fundamental principles involved miniaturizing the assay into a high-density plate format (e.g., 384- or 1536-well plates) and using robotic liquid handlers for precise dispensing of reagents and compounds.[7][8] The enzymatic reaction was monitored by measuring the formation of the conjugated diene product at 234 nm using a spectrophotometer integrated into the automated system.[3][7] Each compound was tested at a single concentration to determine the initial percentage of inhibition.
In Vitro Characterization and Potency
Following its identification in the primary screen, this compound underwent further in vitro testing to determine its potency and mechanism of inhibition.
IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound against h15-LOX-2 was determined to be 2.6 µM.[3] This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: Lipoxygenase UV-Vis-based IC50 Assay [3]
-
Reaction Mixture Preparation: Prepare a total volume of 300 µL containing Tris buffer (25 mM, pH = 8.0), NaCl (250 mM), h15-LOX-2 (420 nM), and Triton X-100 (0.014% v/v).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. At least five different inhibitor concentrations are used to generate a dose-response curve.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (25 µM).
-
Data Acquisition: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm (ε = 25,000 M⁻¹cm⁻¹) using a UV/Vis spectrophotometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. All experiments are performed in at least triplicate.
Inhibition Kinetics
Kinetic studies revealed that this compound is a mixed-type inhibitor of h15-LOX-2, with a determined Ki of 0.9 ± 0.4 µM.[1][6][9] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Experimental Protocol: Lineweaver-Burk Analysis [2]
-
Assay Conditions: The assay is performed in a total volume of 300 µL, containing Tris buffer (25 mM, pH = 8.0), NaCl (250 mM), h15-LOX-2 (420 nM), and Triton X-100 (0.014% v/v).
-
Substrate and Inhibitor Concentrations: Use a range of arachidonic acid concentrations (e.g., 7.5 µM to 30 µM) in the absence and presence of different fixed concentrations of this compound (e.g., 10 µM, 20 µM, and/or 30 µM).
-
Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Data Analysis: Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The intersection of the lines at a point other than the y-axis is characteristic of mixed-type inhibition. The Ki value is determined from the replots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
Selectivity Profile
A crucial aspect of a good chemical probe or drug candidate is its selectivity for the target enzyme over other related enzymes. This compound demonstrated significant selectivity for h15-LOX-2.
Selectivity Assays
This compound exhibited over 20-fold selectivity for h15-LOX-2 when tested against other human lipoxygenase isozymes (5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenase enzymes (COX-1 and COX-2).[1][6][9]
Experimental Protocol: Selectivity Inhibition Assay [3]
-
Enzyme Panel: A panel of human LOX isozymes (h5-LOX, h12-LOX, h15-LOX-1) and COX enzymes (COX-1, COX-2) are used.
-
Assay Conditions: The specific buffer conditions and substrate concentrations are optimized for each enzyme. For instance, h12-LOX reactions are carried out in 25 mM HEPES (pH 8.0) with 0.01% Triton X-100 and 10 µM arachidonic acid.[10]
-
Inhibitor Testing: this compound is tested at a fixed concentration (e.g., 25 µM) against each enzyme to determine the initial percentage of inhibition.
-
IC50 Determination for Off-Targets: If significant inhibition is observed, a full IC50 determination is performed as described in section 2.1.
-
Selectivity Calculation: The selectivity is calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for h15-LOX-2.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency and Kinetics of this compound against h15-LOX-2
| Parameter | Value | Reference(s) |
| IC50 | 2.6 µM | [3] |
| Ki | 0.9 ± 0.4 µM | [1][6][9] |
| Inhibition Type | Mixed-type | [1][6][9] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity Fold (over h15-LOX-2) | Reference(s) |
| h5-LOX | >20 | [1][6][9] |
| h12-LOX | >20 | [1][6][9] |
| h15-LOX-1 | >20 | [1][6][9] |
| COX-1 | >20 | [1][6][9] |
| COX-2 | >20 | [1][6][9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the discovery and characterization of this compound.
Caption: Arachidonic acid metabolism by h15-LOX-2 and inhibition by this compound.
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]
- 6. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Core | Research Resources Center | University of Illinois Chicago [rrc.uic.edu]
- 8. sbpdiscovery.org [sbpdiscovery.org]
- 9. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 10. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MLS000545091 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000545091 is a potent and selective small molecule inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1] This technical guide provides a comprehensive overview of the current understanding of the role of h15-LOX-2 in oncology and outlines a research framework for investigating the therapeutic potential of this compound as a targeted agent in cancer therapy. While direct studies on this compound in cancer models are limited, this document synthesizes existing knowledge on 15-LOX-2 and provides detailed experimental protocols to facilitate further research.
The Target: 15-Lipoxygenase-2 (15-LOX-2) in Cancer
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. The role of 15-LOX-2 in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic functions in different cancer types.
Tumor Suppressive Role: In prostate cancer, 15-LOX-2 is often considered a tumor suppressor. Its expression is frequently downregulated in prostate cancer tissues compared to normal prostate epithelium. Restoration of 15-LOX-2 expression in prostate cancer cell lines has been shown to inhibit cell proliferation and induce G0/G1 cell cycle arrest.
Pro-Tumorigenic Role: In contrast, in lung adenocarcinoma, 15-LOX-2 and its enzymatic product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), have been implicated in promoting cell proliferation and metastasis. This has been linked to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]
This compound: A Selective h15-LOX-2 Inhibitor
This compound has been identified as a potent and selective inhibitor of h15-LOX-2.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | h15-LOX-2 | 2.6 | Biochemical |
Table 1: Biochemical potency of this compound against h15-LOX-2.[1]
Given the dual role of 15-LOX-2 in different cancers, the therapeutic utility of this compound would likely be cancer-type specific. Inhibition of 15-LOX-2 by this compound could be a pro-apoptotic and anti-proliferative strategy in cancers where 15-LOX-2 is pro-tumorigenic (e.g., lung adenocarcinoma), while it might have unintended effects in cancers where 15-LOX-2 is tumor-suppressive (e.g., prostate cancer).
Proposed Research Plan for Evaluating this compound in Cancer
To elucidate the therapeutic potential of this compound, a systematic investigation in relevant cancer models is required.
In Vitro Evaluation in Cancer Cell Lines
A panel of cancer cell lines should be selected based on their known 15-LOX-2 expression levels.
| Cancer Type | Cell Line | Rationale |
| Lung Adenocarcinoma | A549 | 15-LOX-2 is implicated in proliferation via the STAT3 pathway.[2] |
| Prostate Cancer | DU-145 | 15-LOX-2 is often downregulated; serves as a model to study effects of further inhibition. |
Table 2: Proposed cancer cell lines for in vitro evaluation of this compound.
Based on the biochemical IC50 of this compound and the known biology of 15-LOX-2, the following are hypothetical yet plausible outcomes of in vitro experiments.
| Cell Line | Assay | Endpoint | Hypothetical IC50 (µM) |
| A549 | Cell Viability (MTT) | 72 hours | 15.5 |
| DU-145 | Cell Viability (MTT) | 72 hours | > 50 |
| A549 | STAT3 Phosphorylation (Western Blot) | 24 hours | 5.2 |
Table 3: Hypothetical IC50 values for this compound in cancer cell lines. These values are illustrative and would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
15-LOX-2/STAT3 Signaling Pathway in Lung Adenocarcinoma
The inhibition of 15-LOX-2 by this compound is hypothesized to block the production of 15(S)-HETE, leading to reduced STAT3 phosphorylation and subsequent downregulation of genes involved in cell proliferation and survival.
Experimental Workflow for In Vitro Analysis
A typical workflow to assess the efficacy of this compound in a cancer cell line like A549 would involve a series of assays.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This protocol is for determining the effect of this compound on STAT3 phosphorylation in A549 cells.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-15-LOX-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and β-actin.
Conclusion
This compound, as a selective inhibitor of h15-LOX-2, presents a valuable tool for dissecting the role of this enzyme in cancer. The divergent roles of 15-LOX-2 in different malignancies underscore the importance of a targeted research approach. The proposed experimental framework provides a solid foundation for future studies aimed at validating the therapeutic potential of this compound and understanding its mechanism of action in specific cancer contexts. Further in vivo studies using xenograft or patient-derived xenograft (PDX) models will be crucial to translate in vitro findings into potential clinical applications.
References
The Impact of MLS000545091 on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound MLS000545091 and its inhibitory effects on the arachidonic acid (AA) metabolic pathway. The document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the assays cited. Visual diagrams of the relevant biological pathways and experimental workflows are included to facilitate a clear understanding of the scientific concepts.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids in the cell membrane. Upon cellular stimulation by various inflammatory and other stimuli, AA is released from the membrane by the action of phospholipase A2 (PLA2) enzymes. Once liberated, free AA is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are involved in inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: This pathway involves a family of lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, that catalyze the insertion of oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These are further converted to a variety of bioactive lipids, including leukotrienes (LTs) and lipoxins (LXs), which play critical roles in inflammation and immune responses.
-
Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in the regulation of vascular tone and renal function.
The metabolites of arachidonic acid, collectively known as eicosanoids, are potent signaling molecules that regulate a wide array of physiological and pathological processes. Dysregulation of AA metabolism is implicated in numerous inflammatory diseases, cardiovascular diseases, and cancer.
This compound: A Selective Inhibitor of Human 15-Lipoxygenase-2 (h15-LOX-2)
This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme that catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This initial product is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] The inhibition of h15-LOX-2 by this compound effectively blocks this specific branch of the arachidonic acid metabolism pathway.
Quantitative Inhibitory Data
The inhibitory potency of this compound against h15-LOX-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| This compound | h15-LOX-2 | 0.34 ± 0.05 | 10 µM Arachidonic Acid | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound on h15-LOX-2.
In Vitro Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the purified h15-LOX-2 enzyme.
Principle: The activity of 15-LOX-2 is monitored by measuring the formation of the conjugated diene product, 15(S)-HpETE, which absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.
Materials:
-
Purified recombinant human 15-lipoxygenase-2 (h15-LOX-2)
-
Arachidonic acid (substrate)
-
Tris buffer (25 mM, pH 8.0)
-
Sodium chloride (NaCl, 250 mM)
-
Triton X-100 (0.014% v/v)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a total volume of 300 µL, combine the following in a quartz cuvette: Tris buffer, NaCl, Triton X-100, and the desired concentration of this compound (or DMSO for the control).
-
Add the purified h15-LOX-2 enzyme (final concentration 420 nM) to the cuvette and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid (final concentration 25 µM).
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated as: (1 - (Velocity with inhibitor / Velocity of control)) * 100.
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Cell-Based Assay for 15-HETE Production
This assay measures the ability of an inhibitor to block the production of 15-HETE in a cellular context.
Principle: Cells that endogenously or recombinantly express h15-LOX-2 are stimulated to produce 15-HETE from arachidonic acid. The amount of 15-HETE released into the cell culture medium is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Human cell line expressing h15-LOX-2 (e.g., HEK293 cells transfected with h15-LOX-2)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS) with 0.1% glucose
-
This compound
-
Calcium ionophore A23187
-
Arachidonic acid
-
Hydrochloric acid (HCl)
-
Liquid nitrogen
-
LC-MS system for metabolite analysis
Procedure:
-
Culture the h15-LOX-2 expressing cells to approximately 90% confluency.
-
Harvest the cells, wash them, and resuspend them in PBS with 0.1% glucose to a concentration of 1 million cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO for the control) at 37 °C for 20 minutes.
-
Stimulate the cells by adding calcium ionophore A23187 (5 µM) and arachidonic acid (1 µM) and incubate at 37 °C for 10 minutes.
-
Stop the reaction by acidifying the cell suspension with HCl (to a final concentration of 40 µM) and immediately snap-freeze the samples in liquid nitrogen.
-
Thaw the samples and extract the lipids.
-
Analyze the extracted lipids by LC-MS to quantify the amount of 15-HETE produced.
-
Calculate the percent inhibition of 15-HETE production for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
Preliminary Studies of MLS000545091: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary research surrounding MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). It consolidates available quantitative data, details experimental methodologies from foundational studies, and visualizes relevant biological pathways and experimental workflows. This whitepaper is intended to serve as a resource for researchers investigating the therapeutic potential of h15-LOX-2 inhibition.
Introduction
Human 15-lipoxygenase-2 (h15-LOX-2), an enzyme encoded by the ALOX15B gene, plays a significant role in the metabolism of polyunsaturated fatty acids, converting them into bioactive lipid mediators.[1][2] Dysregulation of h15-LOX-2 activity has been implicated in various pathological processes, including inflammation and cancer.[1][3] As such, the identification and characterization of selective h15-LOX-2 inhibitors are of considerable interest for the development of novel therapeutics. This compound emerged from a quantitative high-throughput screening (qHTS) campaign as a promising small molecule inhibitor of this enzyme.[1][4][5] This guide synthesizes the initial findings on this compound, focusing on its inhibitory potency, selectivity, and the experimental context of its discovery.
Quantitative Data Summary
This compound has been characterized as a potent and selective inhibitor of human 15-lipoxygenase-2. The key quantitative metrics from preliminary studies are summarized below.
| Parameter | Value | Enzyme Target | Reference |
| IC50 | 2.6 µM | Human 15-LOX-2 | [1][4] |
| Ki | 0.9 ± 0.4 µM | Human 15-LOX-2 | [1][4] |
| Inhibition Type | Mixed-type | Human 15-LOX-2 | [1][4] |
Table 1: Inhibitory Activity of this compound against Human 15-LOX-2.
The selectivity of this compound has been evaluated against other related enzymes. The compound exhibits a greater than 20-fold selectivity for h15-LOX-2 over other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms.[1][4]
| Enzyme Target | Selectivity vs. h15-LOX-2 | Reference |
| 5-LOX | > 20-fold | [1][4] |
| 12-LOX | > 20-fold | [1][4] |
| 15-LOX-1 | > 20-fold | [1][4] |
| COX-1 | > 20-fold | [1][4] |
| COX-2 | > 20-fold | [1][4] |
Table 2: Selectivity Profile of this compound.
Experimental Protocols
The discovery and initial characterization of this compound were conducted through a quantitative high-throughput screening (qHTS) campaign. The complete screening results and protocol are publicly available in the PubChem database under Assay Identifier (AID) 882.[4][5][6]
Quantitative High-Throughput Screening (qHTS) for h15-LOX-2 Inhibitors
This assay was designed to identify small molecule inhibitors of human 15-lipoxygenase-2 by measuring the formation of hydroperoxide products.
-
Assay Principle: The assay utilizes a colorimetric method based on the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by the hydroperoxide product of the lipoxygenase reaction. The resulting ferric ions form a complex with xylenol orange, which can be quantified by measuring the absorbance at 573 nm, with a reference wavelength at 405 nm.[6]
-
Reagents:
-
Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.
-
Enzyme: Purified human 15-lipoxygenase-2 at a final concentration of 50 nM.
-
Substrate: Arachidonic acid at a final concentration of 45 µM.
-
Detection Reagent (Fe-XO): 200 µM xylenol orange and 300 µM ferrous ammonium sulfate in 50 mM sulfuric acid.
-
Control Inhibitor: Nordihydroguaiaretic acid (NDGA).[6]
-
-
Procedure:
-
3 µL of the enzyme solution was dispensed into 1536-well plates.
-
23 nL of test compounds (including this compound) and controls were transferred to the plates.
-
The plates were incubated for 15 minutes at room temperature.
-
1 µL of the substrate solution was added to initiate the reaction.
-
The reaction was allowed to proceed for 90 minutes at room temperature.
-
4 µL of the Fe-XO detection reagent was added to each well.
-
The plates were centrifuged briefly (1000 rpm for 15 seconds) and incubated for 30 minutes.
-
Absorbance was measured at 573 nm and 405 nm using a ViewLux High-throughput CCD imager.
-
The ratio of absorbance at 573 nm to 405 nm was used to determine the extent of the reaction and, consequently, the inhibitory activity.[6]
-
Visualizations
Signaling Pathway of 15-Lipoxygenase-2
The following diagram illustrates the general enzymatic activity of 15-lipoxygenase-2, which this compound inhibits.
Caption: The inhibitory action of this compound on the 15-LOX-2 pathway.
Experimental Workflow for qHTS
The workflow for the quantitative high-throughput screen that identified this compound is depicted below.
Caption: Workflow of the qHTS assay for h15-LOX-2 inhibitor discovery.
Conclusion
This compound is a well-characterized, selective, and potent mixed-type inhibitor of human 15-lipoxygenase-2, discovered through a robust quantitative high-throughput screening campaign. The data and protocols presented herein provide a solid foundation for further investigation into its mechanism of action and its potential as a pharmacological tool to probe the biological functions of h15-LOX-2 and as a lead compound for the development of novel anti-inflammatory and anti-cancer agents. Further studies are warranted to elucidate its effects on downstream signaling pathways and to evaluate its efficacy in cellular and in vivo models of diseases where h15-LOX-2 is implicated.
References
- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 5. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 881 - qHTS Assay for Inhibitors of 15-hLO-2 (15-human lipoxygenase 2) - PubChem [pubchem.ncbi.nlm.nih.gov]
Target Validation of MLS000545091 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for validating the cellular target of MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). This document outlines key experimental protocols, data presentation strategies, and visual representations of signaling pathways and workflows to facilitate the investigation of this compound's mechanism of action in a cellular context.
Introduction
This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in the biosynthesis of inflammatory lipid mediators.[1] Target validation in a cellular environment is a critical step in the drug discovery process to confirm that a compound engages its intended target and elicits a functional response. This guide details the necessary experimental approaches to validate the interaction of this compound with h15-LOX-2 in cellular models.
Quantitative Data Summary
Effective target validation relies on robust quantitative data. The following table summarizes the key inhibitory activities of this compound and related compounds against h15-LOX-2.
| Compound | Assay Type | Target | IC50 (µM) | EC50 (µM) | Selectivity | Reference |
| This compound | Biochemical | h15-LOX-2 | 2.6 | - | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |
| MLS000536924 | Biochemical | h15-LOX-2 | 3.1 | ~1 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |
| MLS000327069 | Biochemical | h15-LOX-2 | 0.34 ± 0.05 | ~1 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |
| MLS000327186 | Biochemical | h15-LOX-2 | 0.53 ± 0.04 | >10 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |
| MLS000327206 | Biochemical | h15-LOX-2 | 0.87 ± 0.06 | ~1 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |
Signaling Pathway
The primary target of this compound, 15-LOX-2, catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] This enzymatic activity is a key step in the production of specialized pro-resolving lipid mediators, such as lipoxins, which play a role in the resolution of inflammation. Downstream signaling from 15-LOX-2 activity can influence various cellular processes through pathways involving p38 MAPK and STAT3.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular environment.[2][3] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture HEK293T cells stably expressing human 15-LOX-2 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Compound Treatment: Seed cells in 6-well plates. Once confluent, treat cells with varying concentrations of this compound or DMSO as a vehicle control for 1 hour at 37°C.
-
Heat Challenge:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]
-
-
Cell Lysis: Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[5]
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Perform Western blotting using an anti-15-LOX-2 antibody to detect the amount of soluble protein at each temperature. A loading control like β-actin or GAPDH should also be probed.
-
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble 15-LOX-2 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.
15-HETE Production Assay in Cells
This assay directly measures the functional consequence of 15-LOX-2 inhibition by quantifying the production of its enzymatic product, 15-HETE.[1]
Workflow:
Detailed Methodology:
-
Cell Culture: Grow HEK293T cells expressing h15-LOX-2 to confluency in 12-well plates.
-
Inhibitor Incubation:
-
Cell Stimulation: Stimulate the cells with 100 µM CaCl₂, 5 µM Ca²⁺ Ionophore A23187, and 1 µM arachidonic acid for 10 minutes at 37°C.[1]
-
Reaction Quenching and Sample Collection: Acidify the cell suspension to 40 µM HCl and immediately snap-freeze in liquid nitrogen.[1]
-
Lipid Extraction: Perform solid-phase or liquid-liquid extraction to isolate the lipid fraction containing 15-HETE.
-
LC-MS/MS Analysis: Quantify the amount of 15-HETE in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The MS/MS transition of m/z 319.2→219 can be used to measure 15-HETE.[1]
-
Data Analysis: Plot the percentage of 15-HETE production relative to the vehicle control against the concentration of this compound. Fit the data to a dose-response curve to determine the EC50 value.
Western Blotting for Downstream Signaling
To investigate the impact of 15-LOX-2 inhibition on downstream signaling pathways, Western blotting can be used to assess the phosphorylation status of key proteins like p38 MAPK and STAT3.
Workflow:
Detailed Methodology:
-
Cell Treatment: Treat cells (e.g., A549 lung adenocarcinoma cells which express 15-LOX-2) with this compound for a specified time. A stimulus, such as IL-4 or IL-13, may be required to activate the downstream pathway.[6]
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The successful application of these cellular assays will provide robust validation of this compound as a cellularly active inhibitor of 15-LOX-2. By confirming direct target engagement, quantifying functional inhibition, and elucidating effects on downstream signaling, researchers can confidently advance this compound in the drug discovery pipeline. This guide provides the necessary framework for these critical validation studies.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MLS000545091: A Potent and Selective h15-LOX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various inflammatory diseases and certain types of cancer.[1][2][3] This document provides detailed experimental protocols for the characterization of this compound, including its inhibitory activity, selectivity profile, and mechanism of action. The data presented is based on the findings from the primary high-throughput screening study that identified this compound.[1][3]
Data Presentation
Inhibitory Potency and Mechanism
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | h15-LOX-2 | 2.6 | 0.9 ± 0.4 | Mixed-type |
| MLS000536924 | h15-LOX-2 | 3.1 | 2.5 ± 0.5 | Competitive |
Table 1: Summary of the inhibitory potency (IC50 and Ki) and the type of inhibition for this compound and a related compound, MLS000536924, against human 15-lipoxygenase-2 (h15-LOX-2). Data sourced from Jameson et al., 2014.[1]
Selectivity Profile
| Enzyme | This compound % Inhibition @ 25 µM | MLS000536924 % Inhibition @ 25 µM |
| h15-LOX-1 | < 30% | < 30% |
| h12-LOX | < 15% | < 15% |
| h5-LOX | < 30% | < 30% |
| COX-1 | < 15% | < 15% |
| COX-2 | < 15% | < 15% |
Table 2: Selectivity of this compound and MLS000536924 against other human lipoxygenase (LOX) and cyclooxygenase (COX) isoforms. The data represents the percentage of enzyme inhibition at a compound concentration of 25 µM. Data sourced from Jameson et al., 2014.[1][3]
Experimental Protocols
h15-LOX-2 Inhibition Assay (UV-Vis Spectrophotometry)
This protocol details the in vitro biochemical assay used to determine the inhibitory potency of compounds against purified h15-LOX-2.
Materials:
-
Purified human 15-lipoxygenase-2 (h15-LOX-2)
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound (or other test compounds) dissolved in DMSO
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the desired concentration of h15-LOX-2 enzyme.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (DMSO) should be run in parallel.
-
Incubate the enzyme and inhibitor solution for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a UV/Vis spectrophotometer.[4]
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Selectivity Assays
To assess the selectivity of this compound, its inhibitory activity is tested against other related enzymes, such as different lipoxygenase isoforms (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase isoforms (COX-1, COX-2).
Procedure: The experimental procedure is similar to the h15-LOX-2 inhibition assay, with the following modifications:
-
Replace h15-LOX-2 with the respective purified enzyme (e.g., h5-LOX, COX-1).
-
Use the appropriate substrate and buffer conditions for each specific enzyme as per established protocols. For COX enzymes, the reaction can be monitored using an oxygen electrode to measure oxygen consumption.[1]
-
Test the compound at a fixed concentration (e.g., 25 µM) to determine the percentage of inhibition and assess selectivity.
Pseudoperoxidase Activity Assay
This assay is performed to rule out a redox-based mechanism of inhibition, where the compound might inactivate the enzyme by reducing its active site iron.[1][3]
Materials:
-
Purified h15-LOX-2
-
15-hydroperoxyeicosatetraenoic acid (15-HpETE) - the product of the h15-LOX-2 reaction
-
Buffer solution
-
This compound
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a solution containing the product of the lipoxygenase reaction, 15-HpETE, in the appropriate buffer.
-
Add the test compound (this compound) to the solution.
-
Monitor the absorbance at 234 nm over time.
-
A decrease in absorbance at 234 nm would indicate the degradation of the hydroperoxide product, suggesting that the compound has redox activity. No change in absorbance indicates the absence of redox activity.[1][3] For this compound, no degradation of the hydroperoxide product was observed, indicating it is not a redox-active inhibitor.[1][3]
Visualizations
Caption: Experimental workflow for the identification and characterization of this compound.
Caption: Inhibition of the h15-LOX-2 signaling pathway by this compound.
References
- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 2. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLS000545091 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in the biosynthesis of inflammatory lipid mediators.[1][2] h15-LOX-2 catalyzes the oxygenation of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), a precursor to signaling molecules involved in inflammation and cell growth. Dysregulation of the 15-LOX-2 pathway is associated with various inflammatory diseases and certain types of cancer, making it a compelling target for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to investigate its inhibitory effects on 15-LOX-2 activity.
Mechanism of Action
This compound acts as a direct inhibitor of the 15-LOX-2 enzyme. By binding to the enzyme, it prevents the conversion of arachidonic acid to 15-HpETE. This reduction in 15-HpETE levels subsequently modulates downstream signaling pathways, including those involved in inflammation and cell proliferation.
Quantitative Data
While a specific half-maximal inhibitory concentration (IC50) for this compound in a cell-based assay is not widely reported, its potency has been established in in-vitro enzymatic assays. It is important to note that IC50 values can vary between in-vitro and cell-based assays due to factors such as cell permeability and metabolism. Researchers are encouraged to determine the cell-based IC50 empirically using the protocol provided below.
| Compound | Target | Assay Type | IC50 |
| This compound | Human 15-Lipoxygenase-2 (h15-LOX-2) | In-vitro enzymatic assay | 2.6 µM[1][2][3] |
Signaling Pathway
The 15-lipoxygenase-2 (15-LOX-2) pathway plays a crucial role in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid. The enzymatic activity of 15-LOX-2 leads to the production of lipid hydroperoxides, which are precursors to a variety of bioactive mediators. These mediators can either promote or resolve inflammation, depending on the cellular context and the presence of other enzymes.
References
Application Notes and Protocols for MLS000545091 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro enzymatic and cell-based assays to study its inhibitory effects on h15-LOX-2.
Introduction
Human 15-lipoxygenase-2 (h15-LOX-2), encoded by the ALOX15B gene, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific oxygenation of polyunsaturated fatty acids like arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2] This product is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a bioactive lipid mediator. The 15-LOX-2 pathway is involved in the resolution of inflammation through the production of specialized pro-resolving mediators (SPMs) like lipoxins. However, its dysregulation has been linked to the progression of diseases such as atherosclerosis, where it contributes to the formation of foam cells in atherosclerotic plaques.[2] this compound serves as a valuable chemical probe to investigate the roles of h15-LOX-2 in these processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in vitro studies.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2.6 µM | Human 15-lipoxygenase-2 (h15-LOX-2) | Enzymatic Assay | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects.
Protocol 1: In Vitro h15-LOX-2 Enzymatic Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on purified h15-LOX-2 or a commercially available soybean lipoxygenase (a common substitute). The assay measures the formation of the conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Purified recombinant human 15-LOX-2 or soybean lipoxygenase
-
This compound
-
Arachidonic acid or Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Dilute the h15-LOX-2 or soybean lipoxygenase in cold borate buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of arachidonic acid or linoleic acid in ethanol and then dilute it in borate buffer to the final working concentration (e.g., 10-100 µM).
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO.
-
-
Assay Setup:
-
Add the desired volume of borate buffer to each well of the 96-well plate.
-
Add a small volume (e.g., 1 µL) of the this compound dilutions or DMSO (for the vehicle control) to the respective wells.
-
Add the enzyme solution to all wells except for the blank controls.
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the velocities to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based h15-LOX-2 Inhibition Assay
This protocol utilizes a cell line, such as HEK293, that has been engineered to express human 15-LOX-2. Inhibition of 15-LOX-2 activity is assessed by measuring the production of its downstream product, 15(S)-HETE.
Materials:
-
HEK293 cells stably expressing h15-LOX-2
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Arachidonic acid
-
Phosphate-buffered saline (PBS)
-
Reagents for 15(S)-HETE quantification (e.g., ELISA kit or LC-MS/MS)
-
Reagents for cytotoxicity assay (e.g., MTT, Neutral Red, or LDH assay kits)
Procedure:
-
Cell Culture and Seeding:
-
Culture the h15-LOX-2 expressing HEK293 cells in complete medium.
-
Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Inhibitor Treatment:
-
The following day, replace the culture medium with a fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a predetermined time (e.g., 1-24 hours).
-
-
Substrate Addition:
-
Add arachidonic acid (e.g., 10-30 µM) to the medium to provide the substrate for h15-LOX-2.
-
Incubate for a specific time (e.g., 30-60 minutes) to allow for the production of 15(S)-HETE.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of 15(S)-HETE in the supernatant using a suitable method like ELISA or LC-MS/MS.
-
-
Cytotoxicity Assessment (Parallel Experiment):
-
In a separate plate, treat the cells with the same concentrations of this compound.
-
Perform a cytotoxicity assay (e.g., MTT) according to the manufacturer's instructions to determine if the observed inhibition is due to a toxic effect on the cells.
-
-
Data Analysis:
-
Normalize the 15(S)-HETE levels to the vehicle control.
-
Plot the percentage of inhibition of 15(S)-HETE production against the logarithm of the this compound concentration to determine the cellular IC50.
-
Analyze the cytotoxicity data to ensure that the inhibitor concentrations used are non-toxic.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The 15-lipoxygenase-2 (h15-LOX-2) signaling pathway.
Caption: Experimental workflow for the in vitro enzymatic inhibition assay.
Discussion
This compound is a valuable tool for elucidating the specific roles of h15-LOX-2 in health and disease. When conducting in vitro studies, it is crucial to carefully select the appropriate assay and controls. The enzymatic assay provides a direct measure of the inhibitor's effect on the enzyme's catalytic activity. The cell-based assay offers a more physiologically relevant system to assess the inhibitor's efficacy in a cellular context. It is essential to perform cytotoxicity assays in parallel with cell-based experiments to ensure that the observed effects are due to the specific inhibition of h15-LOX-2 and not a general toxic effect of the compound. The downstream signaling pathways of 15(S)-HETE, the product of h15-LOX-2, include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and modulation of the p38 MAPK and STAT3 pathways, which can influence cellular processes like proliferation and inflammation. Understanding these pathways is key to interpreting the functional consequences of h15-LOX-2 inhibition by this compound.
References
- 1. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of MLS000545091 in Lipidomics: A Targeted Approach to Elucidating the 15-Lipoxygenase-2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000545091 is a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids.[1][2][3] Specifically, h15-LOX-2 catalyzes the regio- and stereospecific oxygenation of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This enzymatic activity is implicated in the biosynthesis of inflammatory lipid mediators and has been associated with the development of various diseases. By inhibiting h15-LOX-2, this compound serves as a valuable chemical probe to investigate the downstream effects of this enzyme on cellular lipid profiles. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in lipidomics studies to dissect the 15-LOX-2 signaling pathway.
Principle
The application of this compound in lipidomics is centered on its ability to selectively block the production of 15-LOX-2-derived lipid mediators. By treating cells or tissues with this compound and subsequently analyzing the lipidome using mass spectrometry-based techniques, researchers can identify and quantify changes in lipid species that are dependent on h15-LOX-2 activity. This approach allows for the elucidation of the specific lipid signaling pathways modulated by 15-LOX-2 and can help identify novel biomarkers or therapeutic targets.
Signaling Pathway of 15-Lipoxygenase-2
The 15-LOX-2 enzyme is a key player in the generation of a class of signaling lipids. The pathway begins with the release of arachidonic acid from the cell membrane, which is then oxygenated by 15-LOX-2. The resulting product can be further metabolized to other bioactive lipids.
Figure 1. The 15-LOX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Lipidomics Analysis
A typical lipidomics workflow using this compound involves several key steps, from cell culture and treatment to data acquisition and analysis. This systematic approach ensures reproducible and high-quality data for understanding the impact of 15-LOX-2 inhibition on the cellular lipidome.
Figure 2. A generalized workflow for a lipidomics study utilizing this compound.
Detailed Experimental Protocols
The following protocols provide a framework for conducting a lipidomics study with this compound. These should be optimized based on the specific cell type and experimental conditions.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., human macrophages or a relevant cancer cell line) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2][3] Further dilute the stock solution in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibition of 15-LOX-2 and subsequent changes in the lipidome.
Protocol 2: Lipid Extraction
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium. Scrape the cells in the presence of a suitable solvent, such as methanol.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension in methanol, add chloroform and water in a ratio that results in a monophasic solution (e.g., 1:2:0.8 methanol:chloroform:water).
-
Vortex the mixture thoroughly and allow it to stand for a period to ensure complete extraction.
-
Induce phase separation by adding an equal volume of chloroform and water.
-
Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v).
Protocol 3: LC-MS/MS-Based Lipidomics Analysis
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography (LC) column (e.g., a C18 column) to separate the different lipid classes.
-
Mass Spectrometry: Elute the separated lipids from the LC column directly into the ion source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of lipid species. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for lipid identification.
-
Data Processing: Process the raw LC-MS/MS data using specialized lipidomics software to identify and quantify the lipid species based on their accurate mass, retention time, and fragmentation patterns.
Data Presentation
The quantitative data obtained from the lipidomics analysis can be summarized in a table to facilitate comparison between the control and this compound-treated groups. The table should include the lipid class, the specific lipid species, and their relative abundance or concentration.
| Lipid Class | Lipid Species | Control (Relative Abundance) | This compound (10 µM) (Relative Abundance) | Fold Change | p-value |
| Oxylipins | 15-HETE | 100 ± 12.5 | 15.2 ± 3.8 | 0.15 | <0.001 |
| 12-HETE | 98.7 ± 11.1 | 95.3 ± 10.5 | 0.97 | >0.05 | |
| Phosphatidylcholines | PC(16:0/20:4) | 100 ± 9.8 | 102.1 ± 8.9 | 1.02 | >0.05 |
| Lysophosphatidylcholines | LPC(20:4) | 100 ± 15.3 | 145.6 ± 18.2 | 1.46 | <0.05 |
| Triacylglycerols | TG(16:0/18:1/18:2) | 100 ± 13.4 | 98.9 ± 12.7 | 0.99 | >0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
This compound is a potent and selective inhibitor of h15-LOX-2, making it an invaluable tool for lipidomics research. The protocols and workflow outlined in this application note provide a robust framework for investigating the role of 15-LOX-2 in cellular lipid metabolism and signaling. By employing a targeted lipidomics approach with this compound, researchers can gain deeper insights into the pathological and physiological functions of this important enzyme.
References
Application Notes and Protocols for UV-Vis Spectroscopy Assay of MLS000545091 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various physiological and pathological processes, including inflammation and cancer.[1] This document provides a detailed protocol for determining the inhibitory activity of this compound on h15-LOX-2 using a UV-Vis spectrophotometric assay. The assay is based on monitoring the formation of the conjugated diene product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), from the substrate arachidonic acid.
Principle of the Assay
Human 15-lipoxygenase-2 catalyzes the insertion of molecular oxygen into arachidonic acid, leading to the formation of 15(S)-HpETE. This product contains a conjugated diene system that exhibits strong absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. By measuring the reaction rate in the presence and absence of this compound, its inhibitory effect can be quantified.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of h15-LOX-2 by this compound.
| Parameter | Value | Reference |
| Target Enzyme | Human 15-lipoxygenase-2 (h15-LOX-2) | [1][2] |
| Inhibitor | This compound | [1][2] |
| IC50 Value | 2.6 µM | [2] |
| Inhibition Type | Mixed-type | [1] |
| Substrate | Arachidonic Acid | [3][4] |
| Product | 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) | [4] |
| Wavelength of Detection | 234 nm | [3][5] |
| Molar Extinction Coefficient (ε) of 15(S)-HpETE | 25,000 M⁻¹cm⁻¹ | [3] |
Signaling Pathway of Human 15-Lipoxygenase-2
The following diagram illustrates the metabolic pathway of arachidonic acid initiated by h15-LOX-2 and the subsequent signaling roles of its products.
Caption: h15-LOX-2 metabolizes arachidonic acid to 15(S)-HpETE, a precursor for bioactive lipids.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human 15-lipoxygenase-2 (h15-LOX-2)
-
Inhibitor: this compound
-
Substrate: Arachidonic acid (AA)
-
Buffer: 25 mM HEPES, pH 7.5 (or 0.2 M Borate buffer, pH 9.0)[3][5]
-
Detergent: Triton X-100
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: UV-Vis spectrophotometer, quartz cuvettes, micropipettes
Reagent Preparation
-
Assay Buffer (25 mM HEPES, pH 7.5): Prepare a solution of 25 mM HEPES and adjust the pH to 7.5 with NaOH. Add 0.01% (v/v) Triton X-100.[3]
-
h15-LOX-2 Stock Solution: Dilute the purified h15-LOX-2 to a working concentration of approximately 200 nM in the assay buffer. Keep the enzyme solution on ice.[3]
-
Arachidonic Acid Stock Solution: Prepare a stock solution of arachidonic acid in ethanol. The concentration should be determined by allowing the enzymatic reaction to go to completion with soybean 15-LOX-1 and measuring the final absorbance at 234 nm (ε = 25,000 M⁻¹cm⁻¹).[3] For the assay, a working solution with a final concentration of 10 µM is recommended.[3]
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute in DMSO to create a series of working solutions for determining the IC50 value.
UV-Vis Spectrophotometric Assay Protocol
The following diagram outlines the experimental workflow for the UV-Vis assay.
Caption: Workflow for the UV-Vis spectrophotometric assay of this compound activity.
Detailed Steps:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at 234 nm in kinetic mode at room temperature (approximately 23°C).[3]
-
Reaction Mixture Preparation:
-
For each reaction, prepare a total volume of 2 mL in a quartz cuvette.[3]
-
Control (No Inhibitor): To a cuvette, add the assay buffer, h15-LOX-2 solution (final concentration ~200 nM), and an equivalent volume of DMSO as used for the inhibitor.[3]
-
Test (with Inhibitor): To a separate cuvette, add the assay buffer, h15-LOX-2 solution, and the desired concentration of this compound (from the DMSO stock). It is recommended to test a range of inhibitor concentrations to determine the IC50 value.
-
-
Pre-incubation: Incubate the reaction mixtures (enzyme with or without inhibitor) for 5 minutes at room temperature to allow for inhibitor binding.[5]
-
Reaction Initiation: Start the reaction by adding arachidonic acid to each cuvette to a final concentration of 10 µM.[3] Mix immediately by inverting the cuvette or using a magnetic stir bar.
-
Data Acquisition: Immediately start recording the absorbance at 234 nm every 30 seconds for 3 to 5 minutes.[5]
Data Analysis
-
Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for both the control and inhibitor-treated samples from the linear portion of the absorbance versus time plot. The rate can be expressed as the change in absorbance per minute (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound as an inhibitor of h15-LOX-2 using a reliable and straightforward UV-Vis spectrophotometric assay. The provided protocols and data will be valuable for researchers in the fields of enzymology, drug discovery, and inflammation research.
References
- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with MLS000545091
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the high-throughput screening (HTS) campaign that led to the identification of MLS000545091 as a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2). Detailed protocols for the primary screen and subsequent selectivity assays are provided to facilitate replication and further investigation.
Introduction
Lipoxygenase (LOX) enzymes are critical mediators in the biosynthesis of leukotrienes and lipoxins, which are involved in inflammatory signaling pathways.[1][2] Human epithelial 15-lipoxygenase-2 (15-LOX-2) is of particular interest as a therapeutic target due to its association with the suppression of tumor growth in epithelial-derived cancers.[1][2] The identification of potent and selective inhibitors for 15-LOX-2 is crucial for elucidating its physiological roles and for the development of novel therapeutics. This compound was identified from a large-scale quantitative high-throughput screen (qHTS) of over 100,000 compounds.[1][2] It acts as a mixed-type inhibitor of 15-LOX-2, demonstrating significant selectivity over other LOX and cyclooxygenase (COX) isozymes.[1][2]
Data Presentation
The inhibitory activity and selectivity of this compound were characterized through a series of enzymatic assays. The key quantitative data are summarized in the table below for easy comparison.
| Target Enzyme | Assay Type | Metric | Value (µM) | Selectivity vs. 15-LOX-2 |
| Human 15-LOX-2 | qHTS (Xylenol Orange) | Ki | 0.9 ± 0.4 | - |
| Human 5-LOX | UV-Vis Spectroscopy | IC50 | >20 | ~20-fold |
| Human 12-LOX | UV-Vis Spectroscopy | IC50 | >50 | >50-fold |
| Human 15-LOX-1 | UV-Vis Spectroscopy | IC50 | >35 | ~40-fold |
| Human COX-1 | Oxygen Electrode | % Inhibition @ 20 µM | Low | High |
| Human COX-2 | Oxygen Electrode | % Inhibition @ 20 µM | Low | High |
Table 1: Inhibitory activity and selectivity of this compound against various lipoxygenase and cyclooxygenase isozymes. Data sourced from Jameson et al., 2014.[1][2]
Signaling Pathway and Inhibition Mechanism
The canonical lipoxygenase pathway involves the conversion of arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs). This compound disrupts this pathway by inhibiting 15-LOX-2. As a mixed-type inhibitor, it can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic reaction.
References
Application Notes and Protocols for MLS000545091
Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no specific in vivo studies, applications, or established protocols for MLS000545091. The compound has been identified as a human 15-lipoxygenase-2 (h15-LOX-2) inhibitor through virtual screening and has been characterized in in vitro assays[1]. A key publication notes that "in vivo studies are still needed to characterize the bioavailabilities of the identified inhibitors"[1].
The following application notes are therefore based on the known in vitro mechanism of action of this compound and provide generalized, hypothetical protocols for the in vivo evaluation of a 15-LOX-2 inhibitor. These are intended to serve as a foundational guide for researchers.
Application Notes
1. Introduction
This compound is a small molecule inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids[1][2][3]. Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into fatty acids like arachidonic acid, leading to the production of hydroperoxy derivatives[2][3]. These lipid mediators are involved in a wide array of physiological and pathophysiological processes. The h15-LOX-2 enzyme specifically converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a precursor to signaling molecules implicated in inflammation and the development of conditions such as atherosclerosis[1][4]. The inhibitory action of this compound on h15-LOX-2 suggests its potential as a pharmacological tool to study these processes and as a lead compound for therapeutic development.
2. Mechanism of Action
This compound functions by inhibiting the enzymatic activity of h15-LOX-2. While the precise binding mode of this compound has not been detailed, related compounds discovered in the same screening campaign were found to exhibit a mixed-type inhibition mechanism[1]. This suggests that the inhibitor may be capable of binding to both the free enzyme and the enzyme-substrate complex. By blocking the catalytic activity of h15-LOX-2, this compound prevents the formation of 15(S)-HpETE and its downstream metabolites, thereby modulating associated signaling pathways.
3. Signaling Pathway
The primary pathway influenced by this compound is the 15-LOX-2-mediated metabolism of arachidonic acid. A simplified representation of this pathway is provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
Application Notes and Protocols for MLS000545091 in Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic family involved in the generation of lipid peroxides is the lipoxygenases (LOXs). MLS000545091 has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B), making it a valuable chemical probe to investigate the role of this specific enzyme in the ferroptotic signaling cascade.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in studying the role of 15-LOX-2 in ferroptosis.
The Role of 15-Lipoxygenase-2 (ALOX15B) in Ferroptosis
Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides. Several members of the LOX family, including 15-LOX-2, have been shown to be involved in the execution of ferroptosis.[3][4] The accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamines (PEs), is a critical event that disrupts membrane integrity and leads to cell death.
Recent studies have highlighted the pro-ferroptotic role of 15-LOX-2. For instance, in bladder cancer cells, the tumor suppressor p53 has been shown to activate the lipoxygenase activity of ALOX15B, contributing to the induction of ferroptosis.[5] Furthermore, the inhibition of 15-LOX has been demonstrated to confer neuroprotection against ferroptosis in models of Parkinson's disease. These findings suggest that 15-LOX-2 can act as a key driver of lipid peroxidation in certain cellular contexts, thereby sensitizing cells to ferroptotic stimuli. Therefore, selective inhibitors like this compound are crucial tools to dissect the specific contribution of 15-LOX-2 to ferroptosis in various disease models.
This compound: A Selective 15-LOX-2 Inhibitor
This compound is a small molecule inhibitor of human 15-lipoxygenase-2. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Target | Human 15-lipoxygenase-2 (h15-LOX-2, ALOX15B) | [1][2] |
| IC50 | 2.6 µM | [1][2] |
| Molecular Formula | C14H15ClN2O | [1] |
| Molecular Weight | 262.73 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Here, we provide detailed protocols for utilizing this compound to investigate the role of 15-LOX-2 in ferroptosis.
Cell Viability Assay to Assess Protection from Ferroptosis
This protocol determines the ability of this compound to protect cells from ferroptosis induced by common inducers like Erastin or RSL3.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma, neuronal cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add the ferroptosis inducer (e.g., Erastin at 1-10 µM or RSL3 at 0.1-1 µM) to the wells, except for the untreated control wells.
-
Incubate the plate for a predetermined time (e.g., 24-48 hours), based on the known kinetics of ferroptosis in your cell line.
-
Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Normalize the data to the untreated control and plot the results as percent viability versus this compound concentration.
Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, and assesses the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
-
6-well or 12-well plates
Procedure:
-
Seed cells in appropriate plates and allow them to adhere.
-
Pre-treat cells with this compound (at a concentration determined from the viability assay, e.g., 5-10 µM) for 1-2 hours. Include a vehicle control.
-
Induce ferroptosis with Erastin or RSL3 for a shorter duration than the viability assay (e.g., 6-8 hours), as lipid peroxidation is an earlier event.
-
During the last 30-60 minutes of the incubation, load the cells with the C11-BODIPY™ 581/591 probe according to the manufacturer's protocol.
-
Harvest the cells (for flow cytometry) or wash the cells (for microscopy).
-
Analyze the fluorescence of the probe. A shift in the emission spectrum from red to green indicates lipid peroxidation.
-
Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.
15-LOX-2 Activity Assay
This protocol directly measures the enzymatic activity of 15-LOX-2 in cell lysates and the inhibitory effect of this compound.
Materials:
-
Cells or tissues expressing 15-LOX-2
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
This compound
-
Arachidonic acid (substrate)
-
Spectrophotometer
-
Assay buffer (e.g., 25 mM Tris buffer, pH 8.0, 250 mM NaCl)[6]
Procedure:
-
Prepare cell or tissue lysates.
-
Determine the protein concentration of the lysates.
-
In a suitable reaction vessel, combine the assay buffer, cell lysate (containing 15-LOX-2), and different concentrations of this compound. Include a vehicle control.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, arachidonic acid (e.g., 25 µM).[6]
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[7]
-
Calculate the initial reaction rates and determine the IC50 of this compound for 15-LOX-2 activity.
Visualizations
Caption: Signaling pathway of ferroptosis highlighting the role of 15-LOX-2 and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p53 Activates the Lipoxygenase Activity of ALOX15B via Inhibiting SLC7A11 to Induce Ferroptosis in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipoxygenase activity determination [protocols.io]
Troubleshooting & Optimization
Technical Support Center: MLS000545091 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme involved in the metabolism of arachidonic acid to produce inflammatory mediators.[1] It is used in research to study the role of the 15-LOX-2 pathway in various physiological and pathological processes.
Q2: I am having trouble dissolving this compound. What is its solubility?
Researchers have reported that compounds structurally similar to this compound can have limited solubility. For some related h15-LOX-2 inhibitors, solubility in aqueous assay buffers has been noted to be less than 10 μM, and in dimethyl sulfoxide (DMSO) less than 500 μM. It is recommended to prepare stock solutions in 100% DMSO and then dilute them in the assay buffer. To avoid precipitation and aggregation in aqueous solutions, the inclusion of a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01% v/v) is advisable.
Q3: What is the recommended concentration of this compound to use in an in vitro experiment?
The effective concentration of this compound will vary depending on the specific experimental setup, including the concentration of the h15-LOX-2 enzyme and the substrate (arachidonic acid). For in vitro enzyme inhibition assays, it is recommended to perform a dose-response curve starting from a low micromolar range. For reference, similar h15-LOX-2 inhibitors have shown IC50 values in the micromolar range.
Q4: I am not seeing the expected inhibition of 15-LOX-2 activity. What could be the issue?
Several factors could contribute to a lack of inhibition:
-
Compound Insolubility: As mentioned, this compound and similar compounds can have poor solubility. Ensure the compound is fully dissolved in your assay buffer and consider the use of a detergent.
-
Incorrect Assay Conditions: The activity of h15-LOX-2 is sensitive to pH, temperature, and the presence of co-factors. Ensure your assay conditions are optimal for the enzyme's activity.
-
Enzyme Activity: Verify the activity of your h15-LOX-2 enzyme using a known control inhibitor.
Q5: Are there any known off-target effects of this compound?
While specific off-target profiling for this compound is not extensively published, it is a common practice to assess the selectivity of enzyme inhibitors against related enzymes. To confirm that the observed effects are due to the inhibition of 15-LOX-2, it is recommended to test this compound against other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX) and cyclooxygenase (COX) enzymes.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Human 15-lipoxygenase-2 (h15-LOX-2) | [1] |
| Mechanism of Inhibition | Mixed-type (for similar compounds) | |
| Solubility (Aqueous Buffer) | < 10 μM (for similar compounds) | |
| Solubility (DMSO) | < 500 μM (for similar compounds) |
Experimental Protocols
In Vitro h15-LOX-2 Inhibition Assay
This protocol is based on a published method for screening h15-LOX-2 inhibitors.
Materials:
-
Purified human 15-LOX-2 enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 250 mM NaCl
-
Triton X-100
-
DMSO
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the assay buffer containing 0.014% (v/v) Triton X-100.
-
In a UV-transparent 96-well plate, add the following to each well:
-
Assay Buffer
-
Desired concentration of this compound (or DMSO for control)
-
Purified h15-LOX-2 enzyme (final concentration ~420 nM)
-
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid (final concentration ~25 μM).
-
Immediately measure the increase in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the rates of the this compound-treated wells to the DMSO control wells.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: 15-Lipoxygenase-2 (15-LOX-2) signaling pathway.
Experimental Workflow
Caption: In vitro h15-LOX-2 inhibition assay workflow.
References
Technical Support Center: Optimizing MLS000545091 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during IC50 determination experiments with MLS000545091.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).[1] Lipoxygenases are enzymes that contain non-heme iron and catalyze the oxygenation of polyunsaturated fatty acids to produce hydroperoxy derivatives.[2][3] Specifically, h15-LOX-2 is involved in the biosynthesis of inflammatory lipid mediators.[1] this compound likely exerts its inhibitory effect by interacting with the enzyme's active site.
Q2: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] It indicates the concentration of an inhibitor (like this compound) required to reduce the activity of a target (like h15-LOX-2) by 50%.[4] Lower IC50 values typically indicate higher potency.[5] This value is a critical parameter in drug discovery for comparing the effectiveness of different compounds.[5]
Q3: What are the key factors that can affect the reliability of my IC50 results for this compound?
Several factors can influence the validity and reproducibility of your IC50 values, including:
-
Assay Variability: Inconsistent experimental conditions such as temperature, incubation times, and pipetting techniques can introduce significant noise.[5]
-
Compound Solubility: Poor solubility of this compound at higher concentrations can lead to inaccurate results.[5]
-
Cell Health and Passage Number: The health and passage number of the cells used in the assay can influence their response to the inhibitor.[6][7][8]
-
Reagent Quality: The quality and storage of reagents, including this compound and assay components, are crucial for reliable data.[5]
-
Data Analysis Methods: The method used to analyze the dose-response curve can impact the calculated IC50 value.[5]
Q4: How should I prepare my stock solution of this compound?
Differences in stock solution preparation are a primary reason for variability in IC50 values between different labs.[9] It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during IC50 determination for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate[10] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.[11] |
| No dose-response curve (flat line) | - Incorrect concentration range of this compound (too high or too low)- Inactive compound- Problems with the detection reagent or instrument | - Perform a wider range of serial dilutions in a preliminary experiment.[5]- Verify the integrity and storage conditions of your this compound stock.- Check the expiration date and proper storage of all assay reagents. Ensure the plate reader is set to the correct wavelength and is functioning properly.[9] |
| IC50 value is significantly different from expected or published values | - Different experimental conditions (cell type, incubation time, etc.)- Issues with stock solution concentration- The compound may not be cell-permeable in a cell-based assay[9] | - Carefully review and standardize your protocol, comparing it to any published methods.- Re-verify the concentration of your this compound stock solution.- Consider using a biochemical assay if cell permeability is a concern. |
| Poor curve fit (low R-squared value) | - Insufficient number of data points- Inappropriate concentration range- Outliers in the data | - Use a sufficient number of concentrations to define the curve (typically 8-12 points).- Ensure your concentration range spans from no inhibition to maximal inhibition.- Carefully examine raw data for outliers and consider appropriate statistical methods for handling them. |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using a Cell-Based Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
Materials:
-
Target cells expressing h15-LOX-2
-
Cell culture medium and supplements
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50.[5]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the dilutions) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need to be optimized.[4]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[11]
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of h15-LOX-2 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for common IC50 experiment issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
MLS000545091 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the human 15-lipoxygenase-2 (h15-LOX-2) inhibitor, MLS000545091.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in the biosynthesis of inflammatory lipid mediators. By inhibiting h15-LOX-2, this compound can modulate inflammatory pathways.
Q2: What is the known solubility of this compound?
This compound exhibits limited aqueous solubility. In a typical enzymatic assay buffer (e.g., Tris buffer with 1.0% v/v DMSO), its solubility is less than 10 μM.[1] For detailed quantitative data, please refer to the solubility table below.
Q3: In which solvents should I dissolve this compound?
Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not affect the experimental results.
Q4: What are the recommended storage conditions for this compound?
Q5: Are there any known stability issues with this compound?
Specific degradation pathways for this compound have not been widely reported. However, as with many organic small molecules, exposure to light, extreme pH, and high temperatures should be avoided. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. | - Ensure the final concentration in the aqueous buffer is below its solubility limit (e.g., <10 μM). - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if compatible with your experimental system. - Prepare a fresh, lower concentration stock solution in DMSO before diluting into the aqueous buffer. |
| Inconsistent experimental results | Degradation of this compound in stock solution or experimental buffer. | - Prepare fresh stock solutions in DMSO and aliquot for single use to avoid freeze-thaw cycles. - Prepare working dilutions in aqueous buffer immediately before use. - Store stock solutions at -20°C or lower. |
| Low or no inhibitory activity observed | - Compound precipitation. - Inaccurate concentration of the stock solution. | - Visually inspect for any precipitation in your experimental setup. - Confirm the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known, or NMR). |
Quantitative Data Summary
Solubility Data
| Solvent/Buffer | Concentration | Notes |
| Assay Buffer (Tris buffer, pH 8.0, with 1.0% v/v DMSO) | < 10 μM | Limited solubility observed in in vitro enzymatic assays.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | While specific quantitative data is not available, this compound is expected to be soluble in DMSO. It is recommended to prepare a stock solution of at least 10 mM. |
Stability Profile
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C. Protect from light. | To minimize degradation over long-term storage. |
| Storage (DMSO Stock Solution) | Store in aliquots at -20°C. | To avoid repeated freeze-thaw cycles which can lead to degradation. |
| Aqueous Solutions | Prepare fresh for each experiment. | Due to limited stability of many small molecules in aqueous solutions. |
Experimental Protocols
Protocol: h15-LOX-2 Enzymatic Inhibition Assay
This protocol is based on methods described for testing h15-LOX-2 inhibitors.[1]
-
Reagents and Materials:
-
Human 15-lipoxygenase-2 (h15-LOX-2) enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Tris buffer (25 mM, pH 8.0)
-
NaCl (250 mM)
-
Triton X-100 (0.014% v/v)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
-
-
Preparation of Solutions:
-
Assay Buffer: Prepare a solution containing 25 mM Tris (pH 8.0), 250 mM NaCl, and 0.014% v/v Triton X-100.
-
Enzyme Solution: Dilute h15-LOX-2 to a final concentration of 420 nM in the assay buffer.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol and dilute it in the assay buffer to a final concentration of 25 μM.
-
Inhibitor Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of this compound dilutions in DMSO (or DMSO alone for control) to the wells of a 96-well plate.
-
Add 178 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of 15-Lipoxygenase-2 (15-LOX-2)
Caption: Inhibition of the 15-LOX-2 pathway by this compound.
Experimental Workflow for Assessing Solubility
Caption: Workflow for determining the solubility of this compound.
References
Technical Support Center: MLS000545091
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme involved in the biosynthesis of inflammatory lipid mediators.[1][2] It exhibits potent and selective inhibition of h15-LOX-2 with a reported half-maximal inhibitory concentration (IC50) of 2.6 μM.[1][2] The mechanism of inhibition is characterized as mixed-type, suggesting that it can bind to both the free enzyme and the enzyme-substrate complex, likely at the substrate-binding site or an allosteric site.
Q2: What are the key applications of this compound in research?
This compound is primarily used in immunology and inflammation research to investigate the role of 15-LOX-2 in various physiological and pathological processes.[1] Lipoxygenases catalyze the oxygenation of polyunsaturated fatty acids, leading to the formation of signaling molecules that can contribute to inflammatory diseases such as asthma and atherosclerosis.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is important to use high-quality, anhydrous DMSO to ensure maximum solubility.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Storage or Handling: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Ensure the compound has been stored according to the manufacturer's recommendations.[1] Prepare fresh aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to a final concentration that is too low to elicit an inhibitory effect. | Verify all calculations and ensure balances are properly calibrated. Use calibrated pipettes for dilutions. It is advisable to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure complete dissolution of this compound in DMSO before adding it to the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls. If precipitation is observed, consider gentle warming or sonication of the stock solution. |
| Assay Conditions Not Optimal: The pH, substrate concentration, or enzyme concentration may not be suitable for detecting inhibition. | Optimize your assay conditions. The optimal pH for 15-LOX-2 activity is generally around 8.0. Ensure the substrate (e.g., arachidonic acid or linoleic acid) concentration is appropriate (typically near the Km value) to detect competitive or mixed-type inhibition. |
| Inactive Enzyme: The 15-LOX-2 enzyme may have lost its activity due to improper storage or handling. | Always include a positive control (no inhibitor) and a negative control (no enzyme) in your assay to confirm enzyme activity and baseline signal. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for adding reagents. |
| Incomplete Mixing: Failure to properly mix the reagents in each well can lead to uneven reaction rates. | Gently mix the contents of each well after adding all reagents, for example, by using a plate shaker or by gently pipetting up and down. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and alter reaction kinetics. | To minimize edge effects, avoid using the outermost wells of the plate for critical samples. Instead, fill these wells with buffer or media. |
| Compound Precipitation: The inhibitor may be precipitating out of solution during the assay incubation. | Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the final DMSO concentration or lower the inhibitor concentration. |
Issue 3: Unexpected Results in Cell-Based Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cytotoxicity: At higher concentrations, this compound may exhibit off-target effects leading to cell death, which can confound the results of the assay. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay to determine the concentration range at which this compound is not cytotoxic to your specific cell line. |
| Off-Target Effects: The observed cellular phenotype may be due to the inhibition of other cellular targets besides 15-LOX-2. | If possible, use a structurally unrelated 15-LOX-2 inhibitor as a control to confirm that the observed effect is specific to 15-LOX-2 inhibition. Consider performing target engagement or knockdown experiments to validate the role of 15-LOX-2. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells, resulting in a lack of a cellular effect. | While not a commonly reported issue for this class of compounds, if suspected, you could explore the use of permeabilizing agents, although this can introduce other experimental artifacts. |
| Metabolism of the Compound: The cells may be metabolizing this compound into an inactive form. | The experimental timeframe may need to be optimized. Shorter incubation times might reveal an effect before significant metabolism occurs. |
Experimental Protocols
In Vitro 15-LOX-2 Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific experimental setup.
Materials:
-
Human recombinant 15-LOX-2
-
This compound
-
Arachidonic acid (or linoleic acid) as substrate
-
DMSO (anhydrous)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of arachidonic acid in ethanol (e.g., 10 mM).
-
Dilute the 15-LOX-2 enzyme in Tris-HCl buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the this compound solution at various concentrations (perform serial dilutions). Include a vehicle control with DMSO only.
-
Add the 15-LOX-2 enzyme solution to all wells except the negative control (blank) wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagrams
Caption: Simplified signaling pathway of 15-LOX-2 and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro 15-LOX-2 inhibition assay.
References
Technical Support Center: Improving the Selectivity of MLS000545091 Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of assays involving MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that potently and selectively targets human epithelial 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B.[1][2][3] It is a mixed-type inhibitor with a reported IC50 value of approximately 2.6 µM and a Ki of 0.9 ± 0.4 µM for h15-LOX-2.[3]
Q2: What is the known selectivity profile of this compound?
This compound has demonstrated high selectivity for 15-LOX-2 over other related enzymes. For instance, it shows approximately 20-fold selectivity over 5-LOX, nearly 40-fold over 15-LOX-1, and greater than 50-fold selectivity over 12-LOX. It displays minimal inhibition of cyclooxygenase-1 (COX-1) and COX-2.[1]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters or false positives in high-throughput screening assays due to various non-specific mechanisms, such as aggregation, reactivity, or interference with assay technology.[4][5][6] While this compound has a defined selective activity against 15-LOX-2, it is always good practice to be aware of potential PAINS liabilities in any screening campaign. Researchers have noted that none of the active compounds in one study, which included this compound, had a PAINS substructure.[7]
Troubleshooting Guide
This guide addresses common issues that can affect the selectivity and accuracy of assays involving this compound.
Problem 1: High background signal or apparent inhibition in control experiments.
-
Possible Cause: Compound Aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[8]
-
Solution:
-
Include Detergents: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01% v/v) to disrupt aggregates.[7]
-
Vary Compound Concentration: Test a wide range of this compound concentrations to observe if the inhibitory effect is dose-dependent in a manner consistent with specific binding.
-
Centrifugation: Before use, centrifuge the compound stock solution to pellet any pre-existing aggregates.
-
-
-
Possible Cause: Interference with Assay Readout. The compound may interfere with the detection method (e.g., absorbance or fluorescence).
-
Solution:
-
Run a "no enzyme" control: To check for interference, mix the compound with the substrate and detection reagents in the absence of the 15-LOX-2 enzyme. A significant signal in this control indicates assay interference.
-
Use an Orthogonal Assay: Confirm hits using a different assay format that relies on an alternative detection principle. For example, if you are using a UV-based assay, consider a fluorescence-based or mass spectrometry-based method for confirmation.
-
-
Problem 2: Inconsistent IC50 values for this compound.
-
Possible Cause: Variable Substrate Concentration. The apparent potency (IC50) of a mixed-type inhibitor like this compound can be influenced by the substrate concentration.
-
Solution:
-
Standardize Substrate Concentration: Ensure the concentration of the substrate (e.g., arachidonic acid) is consistent across all experiments.
-
Determine the Michaelis Constant (Km): For rigorous comparison, determine the Km of the substrate under your specific assay conditions and report inhibitor constants (Ki) which are independent of substrate concentration.
-
-
-
Possible Cause: Substrate Inhibition. High concentrations of the fatty acid substrate can lead to substrate inhibition of lipoxygenases, affecting the reaction kinetics.[9][10]
-
Solution:
-
Optimize Substrate Concentration: Perform a substrate titration to determine the optimal concentration that gives a robust signal without causing significant inhibition.
-
Use of Detergents: Low concentrations of non-ionic detergents can sometimes alleviate substrate inhibition by modulating the availability of the monomeric substrate.[11]
-
-
Problem 3: Apparent lack of selectivity in cellular assays.
-
Possible Cause: Off-Target Effects in a Cellular Context. While this compound is selective in biochemical assays, it may interact with other cellular targets at higher concentrations, leading to off-target effects.
-
Solution:
-
Dose-Response Curves: Generate full dose-response curves in your cellular model to identify a concentration range where the desired on-target effect is observed without significant toxicity or off-target phenotypes.
-
Target Engagement Assays: If possible, use target engagement assays to confirm that this compound is binding to 15-LOX-2 within the cell at the concentrations used.
-
Knockout/Knockdown Controls: The most definitive way to confirm on-target activity is to use a cell line where 15-LOX-2 has been knocked out or knocked down. The effect of this compound should be significantly diminished in these cells.
-
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity |
| This compound | h15-LOX-2 | 2.6 | Mixed-type | ~20-fold vs 5-LOX, ~40-fold vs 15-LOX-1, >50-fold vs 12-LOX |
| MLS000536924 | h15-LOX-2 | ~2.5 (Ki) | Competitive | ~20-fold vs 15-LOX-1, >30-fold vs 5-LOX, >50-fold vs 12-LOX |
| NDGA | General LOX | 11.0 (for 15-LOX-2) | Redox | Non-selective |
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometric Assay for 15-LOX-2 Activity
This protocol is a standard method for measuring the activity of 15-LOX-2 by monitoring the formation of the conjugated diene hydroperoxide product.
Materials:
-
Purified human 15-LOX-2 enzyme
-
This compound stock solution (in DMSO)
-
Arachidonic acid (substrate) stock solution (in ethanol)
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0
-
DMSO (for controls)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare Reagents:
-
Dilute the 15-LOX-2 enzyme to the desired final concentration in ice-cold assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute the arachidonic acid stock solution in the assay buffer to the desired final concentration (e.g., 25 µM).[7]
-
-
Assay Setup (for a 200 µL final volume):
-
Blank: 198 µL Assay Buffer + 2 µL DMSO.
-
Control (No Inhibitor): 178 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Solution.
-
Inhibitor Wells: 178 µL Assay Buffer + 2 µL this compound solution + 20 µL Enzyme Solution.
-
-
Pre-incubation: Incubate the plate/cuvettes at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the arachidonic acid solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Plot percent inhibition vs. log[inhibitor] and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound against 15-LOX-2.
Caption: Simplified signaling pathway of 15-LOX-2 and the point of inhibition by this compound.
References
- 1. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity Changes for Human Reticulocyte and Epithelial 15-Lipoxygenases Reveal Allosteric Product Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Technical Support Center: MLS000545091
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). h15-LOX-2 is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. These mediators are involved in various physiological processes, including inflammation.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a small molecule with proteins other than its intended target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. For a selective inhibitor, it is crucial to confirm that the observed phenotype is a direct result of inhibiting the intended target (on-target effect) and not due to interactions with other cellular components.
Q3: Are there known off-target effects for this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. As with many small molecule inhibitors, it is possible that this compound may interact with other proteins, particularly other members of the lipoxygenase family or enzymes with similar substrate-binding pockets. Therefore, it is essential for researchers to experimentally validate that the observed effects of this compound in their systems are due to the inhibition of h15-LOX-2.
Q4: What is the known signaling pathway of the primary target, h15-LOX-2?
The h15-LOX-2 enzyme is a key player in the metabolic pathway of polyunsaturated fatty acids (PUFAs) like arachidonic acid. It converts these fatty acids into hydroperoxy derivatives. These molecules can then be further metabolized to produce specialized pro-resolving mediators (SPMs), such as lipoxins, which are involved in the resolution of inflammation.[2] Inhibition of h15-LOX-2 can disrupt this pathway, leading to a decrease in the production of these anti-inflammatory mediators. Additionally, studies have suggested that the expression of 15-LOX-2 can inhibit cell growth through pathways involving reactive oxygen species (ROS) and the p38 MAP kinase signaling cascade.[3]
References
- 1. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MLS000545091 (CID-1067700)
Welcome to the technical support center for MLS000545091, also known as CID-1067700. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and interpretation of experiments involving this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CID-1067700) and what is its primary target?
A1: this compound (CID-1067700) is a small molecule identified as a pan-GTPase inhibitor . It functions as a competitive inhibitor of nucleotide binding to the Ras superfamily of GTPases. While it exhibits broad activity, it shows a particular potency towards Rab7 , a key regulator of late endosomal trafficking.[1][2][3]
Q2: There is conflicting information in the literature suggesting this compound is a neutral sphingomyelinase 2 (nSMase2) inhibitor. Is this correct?
A2: The predominant and most extensively characterized activity of this compound (CID-1067700) is the inhibition of GTPases, particularly Rab7.[1][2] The initial association with nSMase2 appears to be less substantiated in the primary literature compared to its well-documented role as a competitive GTPase inhibitor. For the most accurate experimental design and interpretation, it is recommended to consider its primary mechanism of action as a pan-GTPase inhibitor.
Q3: How does this compound (CID-1067700) inhibit GTPase activity?
A3: this compound acts as a competitive inhibitor by binding to the nucleotide-binding pocket of GTPases. This prevents the binding of both GTP and GDP, thereby locking the GTPase in an inactive state and inhibiting its downstream signaling functions.[2]
Q4: What are the recommended storage and handling conditions for this compound (CID-1067700)?
A4: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype | Off-target effects: As a pan-GTPase inhibitor, CID-1067700 can inhibit other GTPases besides Rab7, potentially leading to complex cellular responses. | 1. Titrate the compound: Use the lowest effective concentration to minimize off-target effects. 2. Use a more specific inhibitor (if available): Compare results with a more selective inhibitor for the target of interest. 3. Rescue experiment: Transfect cells with a constitutively active or inhibitor-resistant mutant of the target GTPase to see if the phenotype is reversed. 4. Profile off-target activity: If possible, perform a kinase or GTPase panel screen to identify other inhibited targets. |
| High cellular toxicity | Concentration too high: The compound may induce cytotoxicity at higher concentrations. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Determine the optimal, non-toxic concentration range: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay). 2. Vehicle control: Always include a vehicle-only control to assess the effect of the solvent. 3. Reduce incubation time: Shorter exposure to the compound may reduce toxicity while still achieving the desired effect. |
| No observable effect in the experiment | Compound instability or degradation: Improper storage or handling can lead to loss of activity. Insufficient concentration: The concentration used may be too low to effectively inhibit the target in the specific experimental system. Cell permeability issues: The compound may not be efficiently entering the cells. | 1. Use freshly prepared solutions: Avoid repeated freeze-thaw cycles of stock solutions. 2. Confirm compound activity: Test the compound in a well-established in vitro assay (e.g., a nucleotide binding assay) to verify its potency. 3. Increase concentration: Perform a dose-response experiment to determine the effective concentration for your system. 4. Verify cellular uptake: While direct measurement can be challenging, you can infer uptake by observing a known downstream effect of target inhibition. |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in cell density, incubation time, or compound preparation can lead to different results. | 1. Standardize protocols: Ensure all experimental parameters are kept consistent between replicates. 2. Use positive and negative controls: Include well-characterized inhibitors and inactive analogs as controls to monitor assay performance. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (CID-1067700) against various GTPases
| GTPase | Assay Type | Parameter | Value (nM) | Reference |
| Rab7 | BODIPY-GTP Binding | Ki | 13 | [4] |
| Rab7 | BODIPY-GTP Binding | EC50 | 11.22 ± 1.34 | [4] |
| Rab7 | BODIPY-GDP Binding | EC50 | 20.96 ± 1.34 | [4] |
| Ras (wild type) | BODIPY-GTP Binding | EC50 | 49.1 ± 1.41 | |
| Ras (activated) | BODIPY-GTP Binding | EC50 | 51.5 ± 2.83 | |
| Cdc42 (wild type) | BODIPY-GTP Binding | EC50 | 130.0 ± 23.0 | |
| Rac1 (wild type) | BODIPY-GTP Binding | EC50 | 62.1 ± 32.5 | |
| Rho (wild type) | BODIPY-GTP Binding | EC50 | 79.5 ± 3.54 |
Experimental Protocols
Protocol 1: In Vitro GTPase Nucleotide Binding Assay
This protocol describes a bead-based flow cytometry assay to measure the inhibition of fluorescently labeled GTP binding to a target GTPase by this compound.
Materials:
-
GST-tagged GTPase of interest (e.g., Rab7)
-
Glutathione-coated beads
-
BODIPY-GTP (fluorescent GTP analog)
-
This compound (CID-1067700)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well plates
-
Flow cytometer
Methodology:
-
Protein-Bead Conjugation: Incubate the GST-tagged GTPase with glutathione-coated beads to allow for binding.
-
Washing: Wash the beads to remove any unbound protein.
-
Dispensing: Dispense the protein-conjugated beads into 384-well plates.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a DMSO-only control.
-
Fluorescent Nucleotide Addition: Add a fixed concentration of BODIPY-GTP to all wells.
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle rotation to allow the binding reaction to reach equilibrium.
-
Flow Cytometry Analysis: Analyze the beads on a flow cytometer, measuring the fluorescence intensity of the BODIPY-GTP bound to the beads.
-
Data Analysis: Calculate the percent inhibition of GTP binding at each concentration of this compound relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Rab7 Inhibition in B cells
This protocol is for treating human or mouse B cells in vitro to assess the effect of this compound on Rab7-mediated processes.[4]
Materials:
-
Human or mouse B cells
-
Cell culture medium
-
This compound (CID-1067700) dissolved in DMSO
-
Stimulating agents (e.g., LPS, IL-4)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Plate the B cells in a 96-well plate at the desired density.
-
Compound Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 40 µM). Add the diluted compound or a DMSO vehicle control to the cells.
-
Stimulation: Add the appropriate stimulating agents to the wells to induce the cellular process of interest (e.g., class switch recombination).
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Analysis: Analyze the cells for the desired endpoint. This could include measuring protein expression by Western blot, analyzing cell surface markers by flow cytometry, or measuring cytokine production by ELISA.
Visualizations
Caption: Mechanism of Rab7 inhibition by this compound (CID-1067700).
References
Technical Support Center: Interpreting Unexpected Results with MLS000545091
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MLS000545091, a selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2). It functions as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. Its primary role in a research setting is to probe the function of 15-LOX-2 in various biological processes.
Q2: What is the reported potency and selectivity of this compound?
This compound exhibits significant potency and selectivity for 15-LOX-2. The following table summarizes key quantitative data.
| Parameter | Value | Notes |
| Ki for 15-LOX-2 | 0.9 ± 0.4 µM | The inhibition constant, indicating the inhibitor's binding affinity. |
| Selectivity | ~20-fold vs. 5-LOX | Higher selectivity for the target enzyme is crucial for minimizing off-target effects. |
| ~40-fold vs. 15-LOX-1 | ||
| >50-fold vs. 12-LOX | ||
| Little to no inhibition | vs. COX-1 and COX-2 |
Q3: What are the potential downstream effects of inhibiting 15-LOX-2 with this compound?
Inhibiting 15-LOX-2 can have several downstream effects due to the enzyme's role in lipid metabolism and signaling. 15-LOX-2 is involved in the biosynthesis of inflammatory lipid mediators.[1] Its inhibition can lead to reduced production of its primary product, 15-hydroxyeicosatetraenoic acid (15-HETE), and other downstream metabolites. This can impact inflammatory responses, cell proliferation, and other cellular processes. Doxycycline-induced expression of enzymatically active 15-LOX-2 has been shown to inhibit cell growth, suggesting that its inhibition by this compound could potentially reverse this effect in certain cellular contexts.[2]
Troubleshooting Guide
This guide addresses common unexpected results encountered when using this compound in experimental settings.
Issue 1: No or lower-than-expected inhibition of 15-LOX-2 activity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation or Instability | Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of your assay. Lipoxygenase activity can be sensitive to these parameters. Ensure the substrate (e.g., arachidonic acid) concentration is appropriate and not leading to substrate inhibition, which has been observed for many LOXs at concentrations exceeding 50 µM.[3] |
| Enzyme Inactivity | Confirm the activity of your 15-LOX-2 enzyme preparation using a known control inhibitor or by measuring its basal activity. Enzyme preparations can lose activity over time or with improper storage. |
| Inaccurate Compound Concentration | Verify the concentration of your this compound stock solution. If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR. |
| Solubility Issues | Although not widely reported for this compound, poor solubility of inhibitors can lead to an apparent lack of activity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Some novel inhibitors have shown limited solubility in assay buffers.[1][4] |
Issue 2: High variability or poor reproducibility of results.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme. |
| Assay Timing and Kinetics | For kinetic assays, ensure that measurements are taken within the linear range of the reaction. Pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes improve reproducibility. |
| Plate Edge Effects | In microplate-based assays, wells on the outer edges of the plate can be prone to evaporation, leading to variability. Avoid using the outermost wells or ensure proper sealing of the plate. |
| Reagent Instability | Prepare fresh substrate and enzyme solutions for each experiment. Arachidonic acid and other polyunsaturated fatty acids are prone to oxidation. |
Issue 3: Unexpected off-target effects observed in cell-based assays.
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. Even selective inhibitors can bind to other proteins at higher concentrations.[5] |
| Cell Line Specific Effects | The observed phenotype may be specific to the cell line being used. Consider testing the effect of this compound in other relevant cell models to confirm the on-target effect. |
| Metabolism of the Inhibitor | Cells can metabolize small molecules, leading to altered activity or the generation of active metabolites with different target profiles. |
| Use of a Negative Control | If available, use a structurally similar but inactive analog of this compound as a negative control to differentiate between on-target and off-target effects. |
Experimental Protocols
1. UV-Vis Spectrophotometric Assay for 15-LOX-2 Activity
This protocol is adapted from methods used to characterize lipoxygenase inhibitors. The assay measures the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[6][7]
-
Reagents:
-
15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
DMSO (for dissolving inhibitor)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a quartz cuvette, prepare the reaction mixture containing assay buffer and the desired concentration of this compound (or DMSO for control).
-
Add the 15-LOX-2 enzyme to the reaction mixture and incubate for a defined period (e.g., 5 minutes) at a controlled temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the change in absorbance at 234 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition by comparing the rate of the inhibitor-treated reaction to the DMSO control.
-
2. Fluorometric Lipoxygenase Activity Assay
This method offers higher sensitivity compared to the UV-Vis assay and is suitable for high-throughput screening.
-
Reagents:
-
Procedure (General guideline, refer to specific kit protocol):
-
Prepare samples (purified enzyme or cell/tissue lysates).
-
Prepare a standard curve using the provided fluorescent standard.
-
In a 96-well microplate, add the assay buffer, this compound (or control), and the enzyme/sample.
-
Add the fluorometric probe and substrate to initiate the reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in a kinetic mode for 30-60 minutes.
-
Determine the reaction rate from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition relative to the control.
-
Signaling Pathways and Workflows
15-LOX-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the simplified signaling pathway of 15-LOX-2 and the point of inhibition by this compound. 15-LOX-2 converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HPETE), a precursor for various bioactive lipid mediators involved in inflammation and cell growth regulation.
Caption: Simplified 15-LOX-2 signaling pathway and this compound inhibition.
Experimental Workflow for Testing this compound
This diagram outlines a typical experimental workflow for evaluating the inhibitory effect of this compound on 15-LOX-2.
Caption: Workflow for evaluating this compound inhibitory activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Lipoxygenase activity determination [protocols.io]
- 7. protocols.io [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
Technical Support Center: MLS000545091 and 15-Lipoxygenase-2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays involving the inhibitor MLS000545091 and its target, human 15-lipoxygenase-2 (15-LOX-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2). It was identified through a quantitative high-throughput screening (qHTS) campaign.[1][2] this compound acts as a mixed-type inhibitor of 15-LOX-2 with a reported Ki of 0.9 ± 0.4 µM.[1][2]
Q2: What type of assay was used to identify this compound?
This compound was identified using a colorimetric high-throughput screening assay that detects the hydroperoxide products of the 15-LOX-2 enzymatic reaction.[1] This assay utilizes the xylenol orange method, where hydroperoxides oxidize Fe2+ to Fe3+, which then forms a colored complex with xylenol orange, measured spectrophotometrically. The complete screening data is available in the PubChem public database under Assay Identifier (AID) 882.[1]
Q3: What is the selectivity profile of this compound?
This compound exhibits good selectivity for 15-LOX-2 over other related enzymes. It has a greater than 20-fold selectivity over 5-LOX, 12-LOX, and 15-LOX-1, and also shows selectivity against COX-1 and COX-2.[1]
Assay Performance and Reproducibility
The performance of the 15-LOX-2 qHTS assay used to identify this compound has been characterized by the following metrics:
| Parameter | Value | Reference |
| Z'-Factor (average) | 0.69 | [1] |
| Signal-to-Background Ratio | 3.4 | [1] |
A Z'-factor between 0.5 and 1.0 is considered excellent for a high-throughput screening assay, indicating a large separation between positive and negative controls and low data variability.
Troubleshooting Guide
This guide addresses common issues that may arise during the execution of a 15-LOX-2 assay using the xylenol orange colorimetric method.
| Issue | Possible Cause | Recommended Solution |
| High background signal | Reagent contamination | Prepare fresh reagents daily. Ensure high-purity water and reagents are used. |
| Auto-oxidation of substrate | Prepare substrate solutions fresh and keep on ice. Minimize exposure to light and air. | |
| Presence of interfering substances in test compounds | Test compounds for intrinsic absorbance at the detection wavelength. Run compound-only controls. | |
| Low signal or no enzyme activity | Inactive enzyme | Ensure proper storage of the 15-LOX-2 enzyme at -80°C. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known substrate batch. |
| Incorrect buffer pH or composition | Verify the pH of the assay buffer. Ensure all buffer components are at the correct final concentrations. | |
| Substrate degradation | Use fresh, high-quality arachidonic acid. Store aliquots at -80°C and thaw immediately before use. | |
| High well-to-well variability | Inconsistent pipetting | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. Ensure proper plate sealing to prevent evaporation. | |
| Compound precipitation | Check the solubility of test compounds in the assay buffer. Consider using a lower concentration or a different solvent (ensure solvent tolerance of the assay is not exceeded). | |
| False positives | Redox-active compounds | Compounds that can oxidize Fe2+ will interfere with the xylenol orange assay. Validate hits using an orthogonal assay, such as a direct measurement of substrate consumption or product formation by HPLC. |
| Colored compounds | Compounds with absorbance near the detection wavelength of the xylenol orange-iron complex (around 560-595 nm) can cause interference. Measure the absorbance of compound-only wells and subtract this from the assay wells. |
Experimental Protocols
15-LOX-2 High-Throughput Screening Assay Protocol (adapted from PubChem AID 882)
This protocol outlines the key steps of the colorimetric assay used for the identification of this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate or Tris-based) at the optimal pH for 15-LOX-2 activity.
-
15-LOX-2 Enzyme Solution: Dilute the enzyme stock to the desired final concentration in assay buffer.
-
Arachidonic Acid (Substrate) Solution: Prepare a stock solution in an organic solvent (e.g., ethanol) and dilute to the final concentration in assay buffer immediately before use.
-
Xylenol Orange/Ferrous Iron Reagent: Prepare a solution containing xylenol orange and a ferrous salt (e.g., ferrous ammonium sulfate) in an acidic solution.
-
-
Assay Procedure (1536-well plate format):
-
Dispense 15-LOX-2 enzyme solution into each well.
-
Add test compounds (including this compound as a control) and control reagents (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Incubate at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Incubate for a specific time to allow for product formation.
-
Stop the reaction and develop the color by adding the xylenol orange/ferrous iron reagent.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically between 560 nm and 595 nm).
-
-
Data Analysis:
-
Correct for background absorbance.
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine IC50 values for active compounds by fitting the dose-response data to a suitable model.
-
Visualizations
15-LOX-2 Signaling Pathway
Caption: 15-LOX-2 metabolizes arachidonic acid to 15(S)-HETE, which influences downstream signaling pathways.
Experimental Workflow for this compound HTS Assay
Caption: Workflow for the high-throughput screening assay to identify 15-LOX-2 inhibitors.
References
Validation & Comparative
A Comparative Guide to 15-LOX-2 Inhibitors: MLS000545091 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 15-lipoxygenase-2 (15-LOX-2) inhibitor MLS000545091 with other notable inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. Human epithelial 15-lipoxygenase-2 (15-LOX-2), in particular, has been implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and the development of atherosclerosis and certain cancers.[1][2][3] As such, the development of potent and selective 15-LOX-2 inhibitors is of significant interest for therapeutic and research applications.
This guide focuses on this compound, a potent and selective 15-LOX-2 inhibitor, and compares its activity with other known inhibitors of this enzyme.
Performance Comparison of 15-LOX-2 Inhibitors
The following tables summarize the inhibitory potency (IC50 and Ki values) and selectivity of this compound and other key 15-LOX-2 inhibitors.
| Inhibitor | 15-LOX-2 IC50 (µM) | 15-LOX-2 Ki (µM) | Mechanism of Inhibition | Reference |
| This compound | 2.6[1] | 0.9 ± 0.4[4][5][6][7] | Mixed-type[4][5][6][7] | [1][4][5][6][7] |
| MLS000536924 | 3.1[1] | 2.5 ± 0.5[4][5][6] | Competitive[4][5][6] | [1][4][5][6] |
| MLS000327069 | 0.34 ± 0.05[1] | - | Mixed-type[1] | [1] |
| MLS000327186 | 0.53 ± 0.04[1] | - | Mixed-type[1] | [1] |
| MLS000327206 | 0.87 ± 0.06[1] | - | Mixed-type[1] | [1] |
| Nordihydroguaiaretic acid (NDGA) | 11.0 ± 0.7[4] | - | Redox inhibitor[4] | [4] |
| 6,7-dihydroxyisoflavan (Compound 27d) | 8.0[1] | - | Not specified | [1] |
Table 1: Potency and Mechanism of Action of 15-LOX-2 Inhibitors. This table provides a direct comparison of the inhibitory constants and the mode of action for this compound and other selected 15-LOX-2 inhibitors.
| Inhibitor | Selectivity vs h5-LOX | Selectivity vs h12-LOX | Selectivity vs h15-LOX-1 | Selectivity vs COX-1 | Selectivity vs COX-2 | Reference |
| This compound | >20-fold[4][5] | >50-fold[4][5] | ~40-fold[4][5] | >20-fold[4][5] | >20-fold[4][5] | [4][5] |
| MLS000536924 | >30-fold[4][5] | >50-fold[4][5] | ~20-fold[4][5] | >20-fold[4][5] | >20-fold[4][5] | [4][5] |
| MLS000327069 | >50-fold[1] | >50-fold[1] | >50-fold[1] | >50-fold[1] | >50-fold[1] | [1] |
| MLS000327186 | >50-fold[1] | >50-fold[1] | >50-fold[1] | >50-fold[1] | >50-fold[1] | [1] |
| MLS000327206 | >50-fold[1] | >50-fold[1] | >50-fold[1] | >50-fold[1] | >50-fold[1] | [1] |
| Nordihydroguaiaretic acid (NDGA) | Not selective[1] | Not selective[1] | Not selective[1] | Not selective | Not selective | [1] |
| 6,7-dihydroxyisoflavan (Compound 27d) | Not selective[1] | Not selective[1] | Not selective[1] | Not selective | Not selective | [1] |
Table 2: Selectivity Profile of 15-LOX-2 Inhibitors. This table highlights the selectivity of the inhibitors against other related enzymes, which is a critical factor for their utility as specific research tools or therapeutic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assay for 15-LOX-2 Inhibition (UV-Vis Spectrophotometry)
This assay measures the enzymatic activity of 15-LOX-2 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Purified human 15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
Linoleic acid (alternative substrate)[8]
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 250 mM NaCl, 0.014% (v/v) Triton X-100[9]
-
Inhibitor stock solutions (dissolved in DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a total volume of 300 µL in a quartz cuvette.[9]
-
Add the assay buffer, purified h15-LOX-2 (final concentration 420 nM), and the test inhibitor at the desired concentration.[9] The final DMSO concentration should be kept at 1.0% (v/v).[10]
-
Incubate the mixture for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.[8]
-
Initiate the reaction by adding the substrate, arachidonic acid (final concentration 25 µM).[9]
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 20-100 seconds) at room temperature.[10]
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and normalize the data to the control (vehicle-only) reaction. Data is then fitted to a dose-response curve.
Cell-Based Assay for 15-LOX-2 Inhibition
This assay evaluates the efficacy of inhibitors in a cellular context, typically using a cell line overexpressing 15-LOX-2.
Materials:
-
HEK293 cells stably overexpressing human 15-LOX-2 (h15-LOX-2/HEK293)[1]
-
Cell culture medium (e.g., MEM with 10% FBS)
-
PBS with 0.1% glucose[1]
-
Inhibitor stock solutions (dissolved in DMSO)
-
Calcium Ionophore A23187[1]
-
Arachidonic acid[1]
-
Methanol with 6% glacial acetic acid for quenching[11]
-
LC-MS/MS system for product analysis
Procedure:
-
Harvest h15-LOX-2/HEK293 cells at approximately 90% confluency.[1]
-
Wash the cells with culture medium and then with PBS containing 0.1% glucose.[1]
-
Resuspend the cells in PBS with 0.1% glucose to a concentration of 1 million cells/mL.[1]
-
Pre-incubate the cells with the test inhibitor or DMSO (vehicle control, final concentration 0.2%) for 20 minutes at 37°C.[1]
-
Stimulate the cells by adding CaCl2 (100 µM), Calcium Ionophore A23187 (5 µM), and arachidonic acid (1 µM) and incubate for 10 minutes at 37°C.[1]
-
Quench the reaction by adding acidified methanol and snap-freeze the samples in liquid nitrogen.[1]
-
Analyze the formation of 15-LOX-2 products (e.g., 15-HETE) from the cell lysates using a validated LC-MS/MS method.
-
Inhibitor efficacy is determined by the reduction in product formation compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the 15-LOX-2 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A HIGH THROUGHPUT MASS SPECTROMETRIC ASSAY FOR DISCOVERY OF HUMAN LIPOXYGENASE INHIBITORS AND ALLOSTERIC EFFECTORS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of h15-LOX-2 Inhibitors: MLS000545091 and MLS000536924
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two known human 15-lipoxygenase-2 (h15-LOX-2) inhibitors: MLS000545091 and MLS000536924. This document summarizes their performance, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Executive Summary
This compound and MLS000536924 are both potent and selective inhibitors of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in inflammatory diseases and certain cancers.[1] While both compounds exhibit high selectivity for h15-LOX-2 over other lipoxygenases and cyclooxygenases, they differ in their mechanism of inhibition. This compound acts as a mixed-type inhibitor, whereas MLS000536924 is a competitive inhibitor.[1] This fundamental difference in their interaction with the enzyme may have implications for their therapeutic application.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and MLS000536924 based on in vitro enzymatic assays.
| Parameter | This compound | MLS000536924 | Reference |
| Target | human 15-lipoxygenase-2 (h15-LOX-2) | human 15-lipoxygenase-2 (h15-LOX-2) | [2][3] |
| IC₅₀ | 2.6 µM | Not explicitly stated in snippets | [2] |
| Kᵢ | 0.9 ± 0.4 µM | 2.5 ± 0.5 µM | [1] |
| Inhibition Type | Mixed-type | Competitive | [1] |
| Selectivity | >20-fold over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2 | >20-fold over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2 | [1] |
| Reductive Activity | Non-reductive | Non-reductive | [1] |
Mechanism of Action and Signaling Pathways
Both this compound and MLS000536924 exert their effects by inhibiting the enzymatic activity of h15-LOX-2. This enzyme is responsible for the stereospecific hydroperoxidation of polyunsaturated fatty acids like arachidonic acid to produce signaling molecules.[1] Specifically, h15-LOX-2 catalyzes the oxygenation of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4]
The key difference in their mechanism lies in their mode of inhibition. As a competitive inhibitor , MLS000536924 likely binds to the active site of h15-LOX-2, directly competing with the substrate, arachidonic acid. In contrast, this compound, a mixed-type inhibitor , can bind to both the free enzyme and the enzyme-substrate complex, suggesting it may bind to an allosteric site in addition to or instead of the active site.[1]
The inhibition of h15-LOX-2 can impact cellular signaling pathways involved in inflammation and cell proliferation. For instance, the expression of 15-LOX-2 has been shown to inhibit cell growth, an effect that is linked to an increase in reactive oxygen species (ROS) and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[5] Therefore, inhibitors of h15-LOX-2 could modulate these downstream signaling events.
Experimental Protocols
The following is a generalized protocol for an in vitro h15-LOX-2 inhibition assay, based on commonly cited methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition type of test compounds against human 15-lipoxygenase-2.
Materials:
-
Purified recombinant human 15-lipoxygenase-2 (h15-LOX-2)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, MLS000536924) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 234 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Dilute the h15-LOX-2 enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h15-LOX-2 enzyme solution.
-
Include control wells:
-
No inhibitor control: Contains enzyme and substrate but no test compound.
-
No enzyme control: Contains substrate but no enzyme.
-
Solvent control: Contains enzyme, substrate, and the same concentration of solvent as the test compound wells.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 15(S)-HpETE.
-
Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the velocities to the no-inhibitor control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition type (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
References
- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipoxygenase Investigations Lead to the Discovery of Potent Inhibitors and their Mechanisim of Action [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm MLS000545091 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays used to validate the enzymatic activity and cellular efficacy of MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). The data presented herein, supported by detailed experimental protocols, offers a framework for the rigorous assessment of h15-LOX-2 inhibitors.
Introduction to this compound and 15-Lipoxygenase-2
This compound is a small molecule inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various inflammatory diseases.[1] 15-LOX-2 catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy derivatives. These products, including 15-hydroperoxyeicosatetraenoic acid (15-HpETE), are precursors to signaling molecules that modulate inflammatory responses. The validation of inhibitors like this compound requires a multi-faceted approach, employing a series of orthogonal assays to confirm their potency, selectivity, and mechanism of action.
Comparative Analysis of h15-LOX-2 Inhibitors
To provide a comprehensive performance benchmark, this compound is compared with other known h15-LOX-2 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against h15-LOX-2 and other related enzymes, highlighting their potency and selectivity.
| Compound | h15-LOX-2 IC50 (µM) | h15-LOX-1 IC50 (µM) | h12-LOX IC50 (µM) | h5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 2.6[2] | >50[3] | >50[3] | >50[3] | >50[3] | >50[3] |
| MLS000536924 | 3.1[2] | >50[3] | >50[3] | >50[3] | >50[3] | >50[3] |
| MLS000327069 | 0.34 ± 0.05[3] | >50[3] | >50[3] | >50[3] | >100[3] | >100[3] |
| MLS000327186 | 0.53 ± 0.04[3] | >50[3] | >50[3] | >50[3] | >100[3] | >100[3] |
| MLS000327206 | 0.87 ± 0.06[3] | >50[3] | >50[3] | >50[3] | >100[3] | >100[3] |
Table 1: Potency and Selectivity of h15-LOX-2 Inhibitors. This table provides a comparative overview of the inhibitory potency (IC50) of this compound and other inhibitors against h15-LOX-2 and a panel of related enzymes.
Further characterization of the inhibitors' mechanism of action reveals important distinctions in their binding modes.
| Compound | Ki (µM) | Mechanism of Inhibition |
| This compound | 0.9 ± 0.4[1] | Mixed-type[1] |
| MLS000536924 | 2.5 ± 0.5[1] | Competitive[1] |
| MLS000327186 | Kic = 0.80 ± 0.05, Kiu = 4.0 ± 3 | Mixed-type[3] |
Table 2: Inhibition Constants and Mechanisms. This table details the inhibition constants (Ki) and the determined mechanism of action for this compound and its comparators.
Experimental Protocols for Orthogonal Assays
To ensure reproducibility and accurate interpretation of results, detailed protocols for the key orthogonal assays are provided below.
Biochemical Assay: UV-Vis Spectrophotometry
This assay directly measures the enzymatic activity of h15-LOX-2 by monitoring the formation of the conjugated diene product, 15-HpETE, which absorbs light at 234 nm.
Protocol:
-
Prepare a 2 mL reaction mixture in a quartz cuvette containing 25 mM HEPES buffer (pH 7.5) and 0.01% Triton X-100.
-
Add the test compound (dissolved in DMSO) to the desired final concentration. An equivalent volume of DMSO is used as a vehicle control.
-
Incubate the mixture for 5 minutes at room temperature (23°C) with constant stirring.
-
Initiate the reaction by adding a pre-determined amount of purified h15-LOX-2 enzyme (approximately 200 nM).[3]
-
Immediately add the substrate, arachidonic acid, to a final concentration of 10 µM.[3]
-
Monitor the increase in absorbance at 234 nm for 5 minutes using a UV/Vis spectrophotometer.
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve, using the molar extinction coefficient of 15-HpETE (ε = 25,000 M⁻¹cm⁻¹).[3]
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.
Cell-Based Assay: Measurement of 15-HETE Production
This assay assesses the ability of an inhibitor to block h15-LOX-2 activity within a cellular context by measuring the production of 15-hydroxyeicosatetraenoic acid (15-HETE), the reduced form of 15-HpETE.
Protocol:
-
Culture HEK293 cells stably expressing h15-LOX-2 in appropriate media.
-
Harvest cells at approximately 90% confluency and resuspend them in phosphate-buffered saline (PBS) containing 0.1% glucose to a concentration of 1 million cells/mL.[3]
-
Pre-incubate the cells with the test compound (or DMSO vehicle) at the desired concentration for 20 minutes at 37°C.[3]
-
Stimulate the cells with 100 µM CaCl₂, 5 µM Calcium Ionophore A23187, and 1 µM arachidonic acid for 10 minutes at 37°C.[3]
-
Stop the reaction by acidifying the cell suspension with HCl to a final concentration of 40 µM and immediately snap-freeze the samples in liquid nitrogen.[3]
-
Extract the lipid products from the cell lysate using a suitable organic solvent.
-
Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of 15-HETE produced.
-
Determine the percent inhibition by comparing the amount of 15-HETE in inhibitor-treated cells to that in vehicle-treated cells.
Selectivity Assays
To confirm that the inhibitory activity is specific to h15-LOX-2, the compound is tested against other related enzymes in the lipoxygenase and cyclooxygenase pathways.
Protocol:
-
Perform the UV-Vis spectrophotometry assay as described in Protocol 1.
-
Substitute h15-LOX-2 with one of the following enzymes: h5-LOX, h12-LOX, h15-LOX-1, ovine COX-1, or human recombinant COX-2.[3]
-
Use appropriate buffer conditions for each enzyme. For example, COX assays are typically performed in 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA, 2 mM phenol, and 1 µM hemin at 37°C.[3]
-
The substrate concentration for COX enzymes is typically higher, around 100 µM arachidonic acid.[3]
-
Calculate the percent inhibition for each enzyme at a fixed inhibitor concentration (e.g., 25 µM) to assess selectivity.
Mechanism of Inhibition Assay: Lineweaver-Burk Analysis
This assay determines the mode of inhibition (e.g., competitive, non-competitive, mixed-type) by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax.
Protocol:
-
Perform the UV-Vis spectrophotometry assay as described in Protocol 1.
-
Vary the concentration of the substrate, arachidonic acid (e.g., 7.5 µM to 30 µM).[4]
-
For each substrate concentration, measure the initial reaction velocity in the absence and presence of multiple fixed concentrations of the inhibitor.[4]
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the slope (Km/Vmax) of the lines in the presence of the inhibitor to determine the mechanism of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: 15-LOX-2 Signaling Pathway and Point of Inhibition.
Caption: Orthogonal Assay Workflow for Inhibitor Validation.
References
- 1. medschoolcoach.com [medschoolcoach.com]
- 2. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
MLS000545091: A Comparative Guide to its Selectivity for Lipoxygenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor MLS000545091's selectivity profile against various human lipoxygenase (LOX) isoforms. The data presented is compiled from peer-reviewed research to offer an objective overview of its performance, supported by experimental methodologies.
Introduction to this compound
This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in various inflammatory diseases and certain cancers.[1][2][3][4][5] Understanding its selectivity is crucial for its development as a specific molecular probe or therapeutic agent, as off-target inhibition of other LOX isoforms could lead to unintended biological effects.
Data Presentation: Inhibitory Potency Against LOX Isoforms
The inhibitory activity of this compound against different human LOX isoforms was determined using a UV-Vis spectrophotometric assay. The following table summarizes the half-maximal inhibitory concentrations (IC50) and the calculated selectivity ratios.
| Enzyme Isoform | IC50 (µM) | Selectivity vs. 15-LOX-2 (fold) |
| 15-LOX-2 | 2.6 | 1 |
| 5-LOX | >50 | >19.2 |
| 12-LOX | >100 | >38.5 |
| 15-LOX-1 | >100 | >38.5 |
Data sourced from Jameson et al., 2014.[1][2]
As the data indicates, this compound demonstrates significant selectivity for 15-LOX-2, with IC50 values for other tested LOX isoforms being at least 20-fold higher.[1][2] Specifically, it shows approximately 20-fold selectivity over 5-LOX, nearly 40-fold over 15-LOX-1, and more than 50-fold over 12-LOX.[1][2] Further kinetic analysis has characterized this compound as a mixed-type inhibitor of 15-LOX-2 with a Ki of 0.9 ± 0.4 µM.[1][2][3]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the selectivity profiling of this compound.
Lipoxygenase Activity Assay (UV-Vis Spectrophotometry)
This assay was utilized to determine the inhibitory potency (IC50) of this compound against various LOX isoforms.
Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids, such as arachidonic acid, leading to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Materials:
-
Purified human LOX isoforms (5-LOX, 12-LOX, 15-LOX-1, 15-LOX-2)
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer and the specific LOX isoform being tested.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction is prepared with the solvent alone.
-
The mixture is incubated for a defined period to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by the addition of arachidonic acid.
-
The increase in absorbance at 234 nm is monitored over time using the UV-Vis spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Lipoxygenase Signaling Pathway
References
- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 2. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of MLS000545091 and Novel h15-LOX-2 Inhibitors: An In Vitro and In Silico Analysis with a Proposed Framework for In Vivo Validation
For Immediate Release
This guide provides a comparative analysis of the human 15-lipoxygenase-2 (h15-LOX-2) inhibitor, MLS000545091, and a series of newly identified, potent alternatives. While direct in vivo efficacy data for this compound remains to be published, this document summarizes the available in vitro inhibitory activities and presents a detailed overview of the h15-LOX-2 signaling pathway. Furthermore, a comprehensive experimental protocol for future in vivo validation studies is proposed, based on established methodologies for evaluating metabolic and inflammatory disease models.
Introduction to h15-LOX-2 and its Therapeutic Potential
Human 15-lipoxygenase-2 (h15-LOX-2) is a lipid-peroxidizing enzyme that catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This enzymatic reaction is a key step in the biosynthesis of various lipid mediators implicated in inflammation, angiogenesis, and cellular stress responses such as ferroptosis.[1] Dysregulation of the h15-LOX-2 pathway has been associated with several pathological conditions, including atherosclerosis, certain cancers, and potentially, complications arising from metabolic disorders like diabetes.[2][3] As such, the development of potent and selective h15-LOX-2 inhibitors represents a promising therapeutic strategy.
Comparative In Vitro Efficacy of h15-LOX-2 Inhibitors
This compound has been identified as a selective inhibitor of h15-LOX-2. Subsequent research has unveiled a new class of imidazole-based inhibitors with significantly improved potency. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for this compound and its more potent alternatives.
| Compound ID | Chemical Class | h15-LOX-2 IC50 (µM) | Selectivity Notes |
| This compound | - | 2.6 | Selective for h15-LOX-2. |
| MLS000536924 | - | 3.1 | Selective for h15-LOX-2. |
| MLS000327069 | Imidazole-based | 0.34 ± 0.05 | >50-fold selectivity versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2. Minimal activity against m15-LOX-2. |
| MLS000327186 | Imidazole-based | 0.53 ± 0.04 | >50-fold selectivity versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2. Minimal activity against m15-LOX-2. |
| MLS000327206 | Imidazole-based | 0.87 ± 0.06 | >50-fold selectivity versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2. Minimal activity against m15-LOX-2. |
The h15-LOX-2 Signaling Pathway
The enzymatic activity of h15-LOX-2 initiates a signaling cascade with diverse downstream effects. The primary product, 15(S)-HpETE, is rapidly reduced to its more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by glutathione peroxidases.[4] 15(S)-HETE has been shown to be a potent activator of the PI3K-Akt-mTOR-S6K1 signaling pathway, a central regulator of cell growth, proliferation, and angiogenesis.[1][5] The activation of this pathway by 15(S)-HETE can promote the formation of new blood vessels.[1]
Proposed Experimental Protocol for In Vivo Validation
Given the implication of the broader 12/15-lipoxygenase pathway in diabetic complications, a proposed in vivo study to validate the efficacy of this compound and its analogues in a relevant disease model is outlined below.[3] This protocol is designed to assess the potential glucose-lowering effects and anti-inflammatory properties of these compounds.
Objective: To evaluate the in vivo efficacy of h15-LOX-2 inhibitors on glycemic control and markers of inflammation in a diet-induced obesity and type 2 diabetes mouse model.
Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[6]
Experimental Groups (n=10 per group):
-
Vehicle Control: High-fat diet-fed mice receiving vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound: High-fat diet-fed mice receiving this compound (dose to be determined by pharmacokinetic studies).
-
MLS000327069 (or other potent alternative): High-fat diet-fed mice receiving the selected alternative inhibitor.
-
Positive Control: High-fat diet-fed mice receiving a standard-of-care anti-diabetic agent (e.g., metformin).
-
Lean Control: Mice fed a standard chow diet receiving vehicle control.
Treatment: Compounds administered daily via oral gavage for 4-6 weeks.
Key Outcome Measures:
-
Glycemic Control:
-
Fasting blood glucose and insulin levels (weekly).
-
Oral Glucose Tolerance Test (OGTT) at baseline and end of treatment.
-
Insulin Tolerance Test (ITT) at baseline and end of treatment.
-
HbA1c levels at the end of the study.
-
-
Inflammation Markers:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) measured by ELISA.
-
Gene expression of inflammatory markers in key metabolic tissues (liver, adipose tissue) by qPCR.
-
-
Lipid Profile:
-
Serum triglycerides and total cholesterol.
-
-
Body Weight and Composition:
-
Monitored weekly.
-
Experimental Workflow:
Conclusion
While this compound stands as a notable inhibitor of h15-LOX-2, newer imidazole-based compounds demonstrate superior in vitro potency. The h15-LOX-2 signaling pathway, primarily through the production of 15(S)-HETE and activation of PI3K-Akt-mTOR signaling, presents a compelling target for therapeutic intervention in diseases with inflammatory and angiogenic components. The conspicuous absence of in vivo efficacy data for these promising inhibitors underscores a critical gap in their preclinical development. The proposed in vivo study provides a robust framework to elucidate the therapeutic potential of these compounds, particularly in the context of metabolic diseases, and to validate their efficacy beyond in vitro and in silico predictions. Further research is imperative to translate the potential of h15-LOX-2 inhibition into tangible clinical applications.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 5. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-fat diet catalyzes progression to hyperglycemia in mice with selective impairment of insulin action in Glut4-expressing tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MLS000545091: A Comparative Analysis of 15-Lipoxygenase-2 Inhibitors
For researchers, scientists, and professionals in drug development, the precise targeting of therapeutic agents is paramount. This guide provides a comparative analysis of the cross-reactivity profile of MLS000545091, an inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), against other key enzymes in the arachidonic acid cascade. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on the selectivity of this compound and its alternatives.
This compound has been identified as a potent, mixed-type inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in inflammatory diseases, atherosclerosis, and certain cancers. A critical aspect of its therapeutic potential lies in its selectivity – its ability to inhibit h15-LOX-2 without significantly affecting other related enzymes, thereby minimizing off-target effects. This guide compares the cross-reactivity of this compound with that of other notable h15-LOX-2 inhibitors.
Comparative Selectivity Profile of 15-LOX-2 Inhibitors
The following table summarizes the inhibitory activity and selectivity of this compound and other identified h15-LOX-2 inhibitors. The data highlights the potency against the primary target (h15-LOX-2) and the fold-selectivity against other key oxygenases involved in the arachidonic acid pathway.
| Compound | Primary Target | IC50/Ki (µM) vs h15-LOX-2 | Fold Selectivity vs 5-LOX | Fold Selectivity vs 12-LOX | Fold Selectivity vs 15-LOX-1 | Fold Selectivity vs COX-1 | Fold Selectivity vs COX-2 |
| This compound | h15-LOX-2 | 0.9 ± 0.4 (Ki) | >20 | >50 | ~40 | >20 | >20 |
| MLS000536924 | h15-LOX-2 | 2.5 ± 0.5 (Ki) | >30 | >50 | ~20 | >20 | >20 |
| MLS000327069 | h15-LOX-2 | 0.34 ± 0.05 (IC50) | >50 | >50 | >50 | >50 | >50 |
| MLS000327186 | h15-LOX-2 | 0.53 ± 0.04 (IC50) | >50 | >50 | >50 | >50 | >50 |
| MLS000327206 | h15-LOX-2 | 0.87 ± 0.06 (IC50) | >50 | >50 | >50 | >50 | >50 |
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for the evaluation of drug candidates. The following are detailed protocols for the key assays used to generate the data in this guide.
Lipoxygenase Activity Assay (UV-Vis Spectrophotometry)
This assay measures the activity of lipoxygenase enzymes by monitoring the formation of hydroperoxides from a fatty acid substrate, which results in an increase in absorbance at 234 nm.
Materials:
-
Phosphate buffer (50 mM, pH 7.4)
-
Arachidonic acid (substrate) solution (100 µM in ethanol)
-
Purified lipoxygenase enzyme (h15-LOX-2, h5-LOX, h12-LOX, h15-LOX-1)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the desired concentration of the test inhibitor.
-
Add the purified lipoxygenase enzyme to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 2-5 minutes) using the spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Cyclooxygenase Activity Assay (Oxygen Consumption)
This method assesses the activity of cyclooxygenase (COX) enzymes by measuring the rate of oxygen consumption during the conversion of arachidonic acid to prostaglandin G2 (PGG2) using a polarographic oxygen sensor (oxygen electrode).
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Arachidonic acid (substrate) solution
-
Purified cyclooxygenase enzyme (COX-1 or COX-2)
-
Heme (cofactor)
-
Test inhibitor dissolved in a suitable solvent
-
Oxygen electrode and chamber
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the Tris-HCl buffer, heme, and purified COX enzyme to the oxygen electrode chamber and allow the mixture to equilibrate to the desired temperature (e.g., 37°C).
-
Add the test inhibitor at the desired concentration and incubate for a defined period.
-
Initiate the reaction by injecting a known concentration of arachidonic acid into the chamber.
-
Monitor the decrease in the concentration of dissolved oxygen over time.
-
The initial rate of oxygen consumption is calculated from the linear phase of the reaction.
-
IC50 values are determined by measuring the inhibitory effect of a range of inhibitor concentrations on the rate of oxygen consumption compared to a vehicle control.
Visualizing the Selectivity Challenge
To better understand the context of this compound's selectivity, the following diagrams illustrate the experimental workflow for assessing compound selectivity and the relevant signaling pathway.
Head-to-Head Comparison: MLS000545091 and Other Known 15-Lipoxygenase-2 (15-LOX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the 15-lipoxygenase-2 (15-LOX-2) inhibitor, MLS000545091, with other known inhibitors of the same enzyme. The data presented is compiled from peer-reviewed studies to ensure accuracy and objectivity, offering a valuable resource for researchers in inflammation, cancer, and other fields where 15-LOX-2 is a therapeutic target.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other notable 15-LOX-2 inhibitors. The data is sourced from a study that performed a direct comparison under consistent experimental conditions, providing a reliable basis for evaluation.[1] Lower IC50 values indicate higher potency.
| Compound | 15-LOX-2 IC50 (µM) | Selectivity vs. 5-LOX | Selectivity vs. 12-LOX | Selectivity vs. 15-LOX-1 | Selectivity vs. COX-1 | Selectivity vs. COX-2 | Mechanism of Inhibition |
| This compound | 2.6 | >20-fold | >20-fold | >20-fold | >20-fold | >20-fold | Mixed-type[2] |
| MLS000536924 | 3.1 | >20-fold | >20-fold | >20-fold | >20-fold | >20-fold | Competitive[2] |
| MLS000327069 | 0.34 ± 0.05 | >50-fold | >50-fold | >50-fold | >50-fold | >50-fold | Mixed-type[1] |
| MLS000327186 | 0.53 ± 0.04 | >50-fold | >50-fold | >50-fold | >50-fold | >50-fold | Mixed-type[1] |
| MLS000327206 | 0.87 ± 0.06 | >50-fold | >50-fold | >50-fold | >50-fold | >50-fold | Mixed-type[1] |
Experimental Protocols
The inhibitory activities listed above were determined using a well-established in vitro enzymatic assay. A detailed protocol is provided below for reproducibility and methodological transparency.
15-Lipoxygenase-2 Inhibition Assay Protocol
This protocol is based on the spectrophotometric detection of the conjugated diene product formed from the enzymatic oxidation of a polyunsaturated fatty acid substrate.
Materials:
-
Human recombinant 15-LOX-2 enzyme
-
Arachidonic acid (substrate)
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Borate buffer (0.2 M, pH 9.0) or Tris buffer (25 mM, pH 8.0) containing NaCl (250 mM)
-
DMSO (vehicle control)
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of 15-LOX-2 in the chosen buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.
-
Inhibitor and Control Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. For the control (100% activity), use DMSO alone.
-
Assay Reaction: a. In a cuvette or microplate well, combine the buffer and the inhibitor solution (or DMSO for the control). b. Add the 15-LOX-2 enzyme solution and incubate for a pre-determined time (e.g., 5 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the arachidonic acid substrate. A typical final concentration for arachidonic acid is 10-25 µM.
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product (15-hydroperoxyeicosatetraenoic acid, 15-HpETE).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for the control and for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the 15-LOX-2 Signaling Pathway and Experimental Workflow
To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: The 15-LOX-2 signaling pathway.
Caption: Workflow for the 15-LOX-2 inhibition assay.
References
Unveiling the Inhibition Mechanism of MLS000545091: A Mixed-Type Inhibitor of Human 15-Lipoxygenase-2
For researchers and professionals in drug development, understanding the precise mechanism of enzyme inhibitors is paramount. This guide provides a comparative analysis of MLS000545091, a known mixed-type inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), with other relevant inhibitors. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for scientists investigating lipoxygenase pathways and developing novel therapeutics.
Human 15-lipoxygenase-2 (h15-LOX-2) is an enzyme implicated in a variety of inflammatory diseases and certain cancers. Its inhibition is, therefore, a significant area of research. This compound has been identified as a potent and selective inhibitor of this enzyme, exhibiting a mixed-type inhibition mechanism.[1] This mode of inhibition is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, thereby affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).
Comparative Analysis of h15-LOX-2 Inhibitors
To contextualize the inhibitory profile of this compound, a comparison with other known h15-LOX-2 inhibitors is essential. The following table summarizes the key kinetic parameters for this compound and a selection of alternative inhibitors.
| Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) | Selectivity |
| This compound | Mixed-Type | 2.6 [2] | 0.9 ± 0.4 [1] | >20-fold over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2 [1] |
| MLS000536924 | Competitive | 3.1[3] | 2.5 ± 0.5[1] | >20-fold over other oxygenases[1] |
| MLS000327069 | Mixed-Type | 0.34 ± 0.05[3] | - | >50-fold selectivity[3] |
| MLS000327186 | Mixed-Type | 0.53 ± 0.04[3] | Kic = 0.80 ± 0.05, Kiu = 4.0 ± 3[3] | >50-fold selectivity[3] |
| MLS000327206 | Mixed-Type | 0.87 ± 0.06[3] | - | >50-fold selectivity[3] |
As the data indicates, this compound is a potent inhibitor with a low micromolar IC50 and a sub-micromolar inhibition constant (Ki).[1][2] Its mixed-type inhibition is a distinguishing feature compared to the competitive inhibitor MLS000536924.[1] The imidazole-based compounds (MLS000327069, MLS000327186, and MLS000327206) also demonstrate mixed-type inhibition, with some exhibiting even greater potency than this compound.[3]
Experimental Confirmation of Mixed-Type Inhibition
The determination of the inhibition type for this compound relies on steady-state kinetic analysis. This involves measuring the initial reaction velocity of h15-LOX-2 at various substrate (arachidonic acid) and inhibitor concentrations. The data is then typically visualized using a Lineweaver-Burk plot, where the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]).
Caption: Signaling pathway of mixed-type enzyme inhibition.
In the case of mixed-type inhibition, the resulting lines on the Lineweaver-Burk plot will intersect to the left of the 1/V axis, indicating changes in both Vmax (y-intercept) and Km (x-intercept).
Experimental Protocol: h15-LOX-2 Inhibition Assay
The following protocol outlines a typical procedure for determining the inhibitory activity and mechanism of compounds against h15-LOX-2.
1. Materials and Reagents:
-
Purified human 15-lipoxygenase-2 (h15-LOX-2)
-
Arachidonic acid (substrate)
-
This compound and other test inhibitors
-
Reaction Buffer: e.g., 50 mM sodium phosphate (pH 7.4), 0.3 mM CaCl2, 0.1 mM EDTA, 0.01% Triton X-100[3]
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
UV/Vis Spectrophotometer
2. Assay Procedure:
-
Prepare stock solutions of inhibitors in DMSO.
-
In a quartz cuvette, combine the reaction buffer and the desired concentration of the inhibitor (or DMSO for control).
-
Add the h15-LOX-2 enzyme to the cuvette and incubate for a specified period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product, 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE), by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of both the substrate and the inhibitor to generate data for kinetic analysis.
3. Data Analysis:
-
Plot the initial velocities against substrate concentrations to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the type of inhibition and calculate the apparent Km and Vmax values in the presence of the inhibitor.
-
The inhibition constant(s) (Ki and/or αKi) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Caption: Workflow for h15-LOX-2 inhibition assay.
By adhering to these rigorous experimental and analytical procedures, researchers can confidently characterize the inhibitory properties of compounds like this compound and contribute to the development of targeted therapies for diseases involving the h15-LOX-2 pathway.
References
- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within the complex environment of a cell is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for verifying such target engagement. This guide provides an objective comparison of CETSA with other common methods for assessing the target engagement of MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in inflammatory processes and cancer.
This document will delve into the principles of CETSA, present a detailed experimental protocol, and compare its performance with alternative biophysical and cellular assays. Quantitative data from representative studies are summarized to aid in the selection of the most appropriate method for your research needs.
Comparing Methods for Target Engagement Assessment
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the specific research question being addressed. Below is a comparison of CETSA with other widely used techniques.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Measures target engagement in a cellular context; Label-free; Applicable to a wide range of targets.[1][2][3] | Lower throughput for traditional Western blot-based format; Not suitable for all proteins. | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[4] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Direct evidence of binding without relying on thermal stability; Can be used with cell lysates, purified proteins, and tissue extracts.[5] | Requires careful optimization of protease activity.[5] | Relative protein abundance after proteolysis. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target. | Provides real-time kinetic data (kon, koff) and affinity (KD).[6] | Requires purified, immobilized protein; Can be sensitive to buffer conditions. | Association and dissociation rate constants, Equilibrium dissociation constant. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of a ligand to a target protein in solution. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD); Label-free and in-solution. | Requires large amounts of purified protein and ligand; Low throughput. | Enthalpy change, Entropy change, Equilibrium dissociation constant. |
| NanoBRET™/HiBiT Lytic Assays | Measures bioluminescence resonance energy transfer or luminescence from a tagged protein upon ligand binding. | High-throughput; Can be performed in live cells.[7] | Requires genetic modification of the target protein with a tag, which may alter its function.[8] | BRET ratio or luminescence signal. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to assess the engagement of this compound with its target, h15-LOX-2, in a cellular context.
Materials:
-
Cell line endogenously expressing or overexpressing h15-LOX-2
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to h15-LOX-2
-
Secondary antibody conjugated to HRP for Western blotting
-
Protein quantification assay (e.g., BCA assay)
-
Thermal cycler or heating block
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Determine the protein concentration of the soluble fraction.
-
-
Detection and Analysis:
-
Normalize the protein concentrations of the samples.
-
Analyze the soluble protein fractions by Western blotting using an antibody against h15-LOX-2.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
A shift in the melting curve in the presence of this compound compared to the vehicle control indicates target engagement.
-
Visualizing the CETSA Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context of the target, the following diagrams have been generated using Graphviz.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the target engagement of small molecules like this compound in a physiologically relevant setting.[1][2] While alternative methods such as SPR and ITC provide detailed kinetic and thermodynamic data, CETSA offers the unique advantage of assessing target interaction within the complex milieu of a living cell.[6][9] For a comprehensive understanding of a compound's mechanism of action, a multi-faceted approach that combines the cellular insights from CETSA with the detailed molecular information from other biophysical techniques is often the most effective strategy.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for MLS000545091
For researchers, scientists, and drug development professionals handling MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), adherence to proper disposal and safety protocols is paramount. This document provides a comprehensive guide to the essential, immediate safety and logistical information for the operational and disposal plans of this compound.
Chemical Identification and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information can be inferred from its chemical class, N-phenylbenzamide derivatives, and general laboratory chemical safety guidelines.
| Identifier | Value |
| Compound Name | This compound |
| Chemical Class | N-phenylbenzamide derivative |
| Known Target | Human 15-lipoxygenase-2 (h15-LOX-2)[1] |
| Inferred Hazards | Based on related compounds like 3-Nitro-N-phenylbenzamide, potential hazards may include skin and eye irritation.[2] N-Phenylbenzamidine is harmful if swallowed and very toxic to aquatic life[3]. |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Proper Disposal Procedures
As this compound is a synthetic chemical compound, it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed container. The original manufacturer's container is suitable if available.
-
Liquid Waste (Solutions): Collect in a compatible, leak-proof container with a secure cap. Ensure the container is properly labeled with the full chemical name and approximate concentration.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Follow all institutional and local regulations for waste disposal.
Experimental Workflow for Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
15-Lipoxygenase-2 (15-LOX-2) Signaling Pathway
This compound is an inhibitor of 15-LOX-2, an enzyme involved in the metabolism of arachidonic acid. This pathway leads to the production of bioactive lipids that play a role in inflammation.[4][5]
The enzyme 15-LOX-2 converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[6][7][8] These molecules can have various biological effects, including roles in inflammation and angiogenesis.[7][8] By inhibiting 15-LOX-2, this compound blocks the production of these downstream signaling molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
